Sodium 4-octylbenzenesulfonate
Description
Historical Context of Alkylbenzenesulfonate Research
The investigation into alkylbenzene sulfonates dates back to the early 1930s with the introduction of branched alkylbenzene sulfonates (BAS). wikipedia.org These early synthetic detergents offered superior cleaning performance and better tolerance to hard water compared to traditional soaps. wikipedia.org However, the highly branched structure of BAS resulted in poor biodegradability, leading to environmental concerns such as the formation of persistent foam in waterways. wikipedia.org This challenge prompted a shift in the 1960s towards the development and use of linear alkylbenzene sulfonates (LAS), which are more readily biodegradable. wikipedia.orgscholarsresearchlibrary.com Sodium 4-octylbenzenesulfonate is a specific type of LAS, and its study is rooted in this broader history of developing effective and environmentally conscious surfactants. wikipedia.orgscholarsresearchlibrary.com
Significance of Anionic Surfactants in Scientific Inquiry
Anionic surfactants, characterized by their negatively charged head group, are the most widely used class of surfactants in various industrial and household applications due to their excellent cleaning and foaming properties. wisdomlib.orgresearchgate.netbiolinscientific.com In scientific research, they are crucial for their ability to self-assemble into micelles, reduce surface tension, and act as emulsifying, dispersing, and wetting agents. researchgate.netbiolinscientific.com This class of surfactants, which includes carboxylates, sulfates, and sulfonates, is fundamental to studying interfacial phenomena, colloid science, and the formulation of products ranging from detergents to pharmaceuticals. researchgate.netripublication.com Their ability to interact with both polar and non-polar substances makes them indispensable tools in numerous chemical and biological studies. researchgate.net
Current Academic Relevance of this compound as a Model Compound
This compound serves as a model compound in research for several reasons. Its well-defined chemical structure, with the sulfonate group at the para position of the benzene (B151609) ring, allows for systematic studies of structure-property relationships in surfactants. vulcanchem.com Researchers utilize it to investigate fundamental surfactant behaviors such as micelle formation and aggregation. For instance, studies have determined its critical micelle concentration (CMC), the concentration at which micelles begin to form, and have observed transitions from spherical to cylindrical micelles at higher concentrations. vulcanchem.com Its use as a model compound facilitates a deeper understanding of the physicochemical principles governing surfactant action, which can then be applied to more complex systems.
Overview of Multifaceted Research Domains for this compound
The research applications of this compound are diverse. It is employed in studies related to:
Household and Industrial Cleaning: As a cost-effective surfactant with lower foam generation compared to some other surfactants, it is investigated for its potential use in detergents and industrial cleansers. vulcanchem.com
Emulsion Polymerization: Its properties as an emulsifier are relevant in the synthesis of polymers. vulcanchem.com
Environmental Science: As a member of the LAS family, it is studied in the context of the environmental fate and impact of surfactants in aquatic systems. researchgate.netekb.eg
Disinfection: Research has explored its potential as a disinfectant due to its antibacterial activity. chemicalbook.com
The following table provides a summary of the key properties of this compound:
| Property | Value/Description |
| Molecular Formula | C14H21NaO3S |
| Molecular Weight | 292.37 g/mol |
| Appearance | White to off-white solid/powder. chemicalbook.comtcichemicals.com |
| Melting Point | >300°C. chemicalbook.com |
| Solubility | Slightly soluble in Dimethyl sulfoxide (B87167) (DMSO) and Methanol. chemicalbook.com |
| CAS Number | 6149-03-7 |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
6149-03-7 |
|---|---|
Molecular Formula |
C14H22NaO3S |
Molecular Weight |
293.38 g/mol |
IUPAC Name |
sodium;4-octylbenzenesulfonate |
InChI |
InChI=1S/C14H22O3S.Na/c1-2-3-4-5-6-7-8-13-9-11-14(12-10-13)18(15,16)17;/h9-12H,2-8H2,1H3,(H,15,16,17); |
InChI Key |
FXZLMMWGLGQEFP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.[Na] |
Other CAS No. |
6149-03-7 |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Derivatization of Sodium 4 Octylbenzenesulfonate
Direct Synthesis Pathways of Sodium 4-Octylbenzenesulfonate
The direct synthesis of this compound is a multi-step process that begins with the attachment of an octyl group to a benzene (B151609) ring, followed by the introduction of a sulfonic acid group and final conversion to its sodium salt.
Alkylation Reactions in Aryl Sulfonate Synthesis
The initial step in the synthesis is the alkylation of an aromatic hydrocarbon. In the case of this compound, this involves the reaction of benzene with an octyl-containing precursor, typically an olefin like octene. google.com This reaction is a type of electrophilic aromatic substitution where the benzene ring attacks the electrophilic olefin, often in the presence of a catalyst, to form octylbenzene (B124392). google.com The properties of the final sulfonate can be influenced by the source of the olefins used for alkylation. google.com For instance, olefins can be produced through processes like the oligomerization of ethylene (B1197577) or the dehydrogenation of paraffins. google.com The choice of catalyst and reaction conditions during alkylation is crucial as it can affect the isomeric distribution of the resulting alkylbenzene. google.com
Sulfonation Procedures for Benzene Derivatives
Following alkylation, the resulting octylbenzene undergoes sulfonation. This is a critical electrophilic aromatic substitution reaction where a sulfonic acid group (-SO₃H) is introduced onto the benzene ring. chemistrysteps.com A common method involves heating the alkylbenzene with fuming sulfuric acid, which is a solution of sulfur trioxide (SO₃) in sulfuric acid (H₂SO₄). chemistrysteps.comnumberanalytics.com The active electrophile in this reaction is believed to be SO₃ itself or its protonated form, +SO₃H. chemistrysteps.com The benzene ring attacks the highly electrophilic sulfur atom of the sulfur trioxide. libretexts.org This reaction is reversible, a feature that can be utilized in synthesis strategies. chemistrysteps.comlibretexts.org The presence of the octyl group, an electron-donating group, directs the sulfonation primarily to the para position of the benzene ring. numberanalytics.com Alternative sulfonating agents include chlorosulfonic acid (HSO₃Cl). vulcanchem.com
The general reaction for the sulfonation of octylbenzene can be represented as: C₆H₅-C₈H₁₇ + SO₃ → C₆H₄(SO₃H)-C₈H₁₇
Neutralization Techniques in Sodium Salt Formation
The final step in the synthesis is the neutralization of the 4-octylbenzenesulfonic acid to form its sodium salt. smolecule.com This is an acid-base reaction where the sulfonic acid is treated with a sodium-containing base, most commonly sodium hydroxide (B78521) (NaOH). vulcanchem.comwikipedia.orgquora.com The reaction is exothermic and results in the formation of this compound and water. ck12.orgchemeurope.com
The neutralization reaction is as follows: C₆H₄(SO₃H)-C₈H₁₇ + NaOH → C₆H₄(SO₃Na)-C₈H₁₇ + H₂O vulcanchem.com
To monitor the completion of the neutralization, techniques such as titration with a pH indicator like phenolphthalein (B1677637) can be employed. ck12.orgbyjus.com The resulting salt solution's pH will depend on the strengths of the acid and base used. byjus.com
Optimization of Reaction Parameters and Yields
Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key factors that influence the outcome of the sulfonation reaction include temperature, the concentration of sulfur trioxide, and the presence of any substituents on the benzene ring. numberanalytics.com Higher temperatures can increase the reaction rate but may also lead to the formation of unwanted byproducts. numberanalytics.com Similarly, a higher concentration of SO₃ can accelerate the reaction. numberanalytics.com In industrial settings, factorial design experiments can be employed to systematically study the effects of multiple parameters, such as reactant ratios, temperature, and reaction time, to determine the optimal conditions for achieving high conversion rates. rsc.org For instance, studies on similar esterification reactions have shown that optimizing such parameters can significantly increase the isolated yield. rsc.org
| Parameter | Effect on Synthesis |
| Temperature | Higher temperatures generally increase the rate of sulfonation but can also lead to undesired by-products. numberanalytics.com |
| Concentration of SO₃ | Higher concentrations of the sulfonating agent increase the reaction rate. numberanalytics.com |
| Reactant Molar Ratio | The ratio of the aromatic compound to the sulfonating agent affects conversion and product selectivity. |
| Reaction Time | Sufficient time is required for the reaction to proceed to completion. |
| Catalyst | The choice of catalyst in the alkylation step influences the isomer distribution of the alkylbenzene. google.com |
Catalytic Systems in this compound Production
The development of advanced catalytic systems is a key area of research for improving the efficiency and environmental footprint of chemical production processes.
Application of Acidic Ionic Liquids as Catalysts
Acidic ionic liquids (AILs) have emerged as promising catalysts for various organic reactions, including those involved in the synthesis of alkylbenzene sulfonates. dicp.ac.cn These are salts with low melting points, composed of bulky organic cations and organic or inorganic anions, which can be designed to possess acidic properties. mdpi.com Brønsted acidic ionic liquids, for example, can be created by incorporating sulfonic acid groups (-SO₃H) into the cation or by using anions like bisulfate (HSO₄⁻). mdpi.comrsc.org
These AILs can function as dual solvent-catalysts, offering a potentially greener alternative to traditional homogeneous and heterogeneous acid catalysts. dicp.ac.cn Their advantages include low volatility, non-corrosiveness, and immiscibility with many organic solvents, which can simplify product separation and catalyst recycling. dicp.ac.cnrsc.org Research has shown that the catalytic performance of AILs is often related to their Hammett acidity. rsc.org Supported acidic ionic liquids, where the AIL is immobilized on a solid support, can further enhance catalytic efficiency by increasing the number of accessible active sites. mdpi.com While direct application to this compound production is a specific area of ongoing research, the principles from related processes like biodiesel production from fatty acids demonstrate their potential. frontiersin.orgnih.gov In such applications, sulfonic acid-functionalized ionic liquids have proven to be effective and reusable catalysts. nih.gov
| Catalyst Type | Description | Potential Advantages in Aryl Sulfonate Synthesis |
| Fuming Sulfuric Acid | A solution of sulfur trioxide (SO₃) in sulfuric acid (H₂SO₄). chemistrysteps.comnumberanalytics.com | Well-established, effective sulfonating agent. |
| Chlorosulfonic Acid | A highly reactive sulfonating agent (HSO₃Cl). vulcanchem.com | Can be used as an alternative to fuming sulfuric acid. |
| Acidic Ionic Liquids (AILs) | Salts with low melting points and acidic properties, often containing sulfonic acid groups. dicp.ac.cnmdpi.com | Dual solvent-catalyst functionality, potential for recyclability, and reduced environmental impact. dicp.ac.cnrsc.org |
| Supported Acidic Ionic Liquids | AILs immobilized on a solid support material. mdpi.com | Increased number of active sites, enhanced catalyst stability and separation. mdpi.com |
Investigation of Catalyst Efficiency and Selectivity
The synthesis of this compound is primarily a two-stage process: the alkylation of benzene with an octene isomer to form 4-octylbenzene, followed by the sulfonation of the aromatic ring. The efficiency and selectivity of the catalysts used in these stages are paramount in determining the final product's purity, isomer distribution, and performance characteristics.
Alkylation Catalysis: The initial Friedel-Crafts alkylation of benzene with octene is commercially dominated by strong acid catalysts. researchgate.netwikipedia.org Hydrogen fluoride (B91410) (HF) and aluminum chloride (AlCl₃) have been traditional catalysts for this process. researchgate.netscholarsresearchlibrary.com The choice of catalyst significantly influences the selectivity, particularly the position of the phenyl group attachment on the octyl chain. The term "linear" in linear alkylbenzene sulfonates refers to the starting alkene, not the final product, which is a mixture of isomers. wikipedia.org The alkylation of 1-octene, for instance, yields several phenyloctane isomers. wikipedia.org
More recently, solid acid catalysts, such as zeolites, have been developed to overcome the environmental and handling issues associated with HF and AlCl₃. bohrium.comkfupm.edu.sa Zeolite catalysts offer shape-selective advantages, potentially favoring the formation of specific isomers like 2-phenyloctane, which can enhance the biodegradability and surfactant properties of the final product. scholarsresearchlibrary.com The efficiency of these catalysts is measured by the conversion rate of the olefin and the selectivity towards the desired linear alkylbenzene, minimizing the formation of byproducts like dialkylbenzenes and indanes. google.com
Sulfonation Catalysis: The second stage involves the sulfonation of the purified octylbenzene. This is an electrophilic aromatic substitution reaction. alfa-chemistry.com The most common industrial sulfonating agent is sulfur trioxide (SO₃), often diluted with dry air. google.com The reaction is rapid and stoichiometric, forming 4-octylbenzenesulfonic acid.
CH₃(CH₂)₇C₆H₄SO₃H + NaOH → CH₃(CH₂)₇C₆H₄SO₃Na + H₂O
Fundamental Interfacial and Colloidal Chemistry of Sodium 4 Octylbenzenesulfonate
Micellization Phenomena of Sodium 4-Octylbenzenesulfonate in Aqueous Systems
The formation of micelles by this compound in water is a key characteristic, driven by the hydrophobic effect. This process involves a dynamic equilibrium between individual surfactant molecules (unimers) and the aggregated micellar structures.
The critical micelle concentration (CMC) is a fundamental parameter that signifies the concentration at which micelle formation begins. Below the CMC, this compound exists predominantly as monomers in the solution. As the concentration increases to the CMC, the monomers start to aggregate into micelles. wikipedia.org This transition is accompanied by distinct changes in the physicochemical properties of the solution, which are utilized for CMC determination. mdpi.com
Common methods for determining the CMC include surface tension measurements, conductivity measurements, and capillary electrophoresis. researchgate.net For instance, the CMC of NaOBS can be determined by plotting surface tension against the logarithm of the surfactant concentration, where the inflection point indicates the CMC. scispace.com At 30 °C, the CMC of NaOBS in aqueous solution is approximately 12.0 mM. acs.org
Magnetic susceptibility measurements have also been employed, revealing that at concentrations above the CMC, rod-shaped micelles of this compound can align with a strong magnetic field. A second CMC has also been observed at higher concentrations, which corresponds to a structural transition from spherical to cylindrical micelles.
Table 1: Critical Micelle Concentration (CMC) of this compound
| Temperature (°C) | CMC (mM) |
|---|---|
| 30 | 12.0 acs.org |
The CMC of ionic surfactants like this compound is sensitive to changes in temperature and the presence of electrolytes.
Temperature: For ionic surfactants, the CMC typically exhibits a U-shaped dependence on temperature. scialert.net Initially, an increase in temperature leads to a decrease in the CMC, reaching a minimum value at a specific temperature (T*). scialert.netresearchgate.net Beyond this point, a further increase in temperature causes the CMC to rise. scialert.netresearchgate.net This behavior is attributed to two opposing effects: the disruption of the structured water around the hydrophobic chains (favoring micellization) and the increased thermal energy of the surfactant molecules (disfavoring aggregation). researchgate.net For sodium dodecylbenzenesulfonate (a related compound), temperature changes between 25 °C and 40 °C can alter the CMC and lead to transitions in micellar shape from spherical to rod-like. researchgate.net
Electrolyte Concentration: The addition of an electrolyte, such as sodium chloride (NaCl), to an aqueous solution of this compound generally leads to a decrease in its CMC. nih.gov The added counterions (Na⁺) from the electrolyte reduce the electrostatic repulsion between the negatively charged head groups of the surfactant molecules at the micelle surface. This shielding effect facilitates the aggregation of surfactant monomers at a lower concentration. The presence of NaCl can also lead to a reduction in the surface charge of the micelles. nih.gov
In aqueous solutions, the surface of this compound micelles is negatively charged due to the sulfonate head groups. These charged surfaces attract counterions (Na⁺) from the bulk solution, leading to a phenomenon known as counterion binding. rsc.org This binding neutralizes a fraction of the micellar surface charge, reducing the electrostatic repulsion between the head groups and stabilizing the micelle structure.
Studies on mixed surfactant systems containing NaOBS have shown that the total degree of counterion binding is approximately 0.65, meaning that about 65% of the charge at the micelle's surface is neutralized by bound counterions. nih.govresearchgate.net The binding of counterions is a competitive process, and the presence of other ions, such as Ca²⁺, can influence the binding of Na⁺ and vice versa. nih.govresearchgate.net
The process of micellization can be described by several thermodynamic parameters, including the standard Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m) of micellization. These parameters provide insight into the driving forces behind micelle formation.
The standard Gibbs free energy of micellization is typically negative, indicating that micelle formation is a spontaneous process. ajchem-a.com It can be calculated from the CMC value using the following equation for ionic surfactants:
ΔG°m = (2 - β)RT ln(XCMC)
where β is the degree of counterion binding, R is the gas constant, T is the absolute temperature, and XCMC is the CMC in mole fraction units.
Counterion Binding to this compound Micelles
Mixed Micellization and Synergistic Interactions
In many practical applications, surfactants are used as mixtures rather than as single components. The study of mixed micellization provides insights into the interactions between different surfactant molecules within a micelle.
When this compound is mixed with another anionic surfactant, such as sodium dodecylsulfate (NaDS), they can form mixed micelles. The behavior of these binary systems can be described by regular solution theory. nih.gov
In the case of the NaDS/NaOBS system, the interaction is considered to be ideal, with a regular solution interaction parameter (βM) of zero. nih.govresearchgate.net This indicates that the mixing of the two surfactants in the micelle is random and that there are no strong attractive or repulsive interactions between the different surfactant molecules. nih.govresearchgate.net This is in contrast to other binary anionic systems, such as NaDS/sodium decylsulfate (NaDeS), which exhibit a slight synergistic interaction. nih.govresearchgate.net
In the presence of divalent cations like Ca²⁺, the precipitation behavior of mixed NaDS/NaOBS systems is complex. acs.org Depending on the molar ratio of the two surfactants, either calcium dodecylsulfate (Ca(DS)₂) or calcium octylbenzenesulfonate (Ca(OBS)₂) may precipitate, due to their similar solubility product (KSP) values. acs.org
Interactions with Nonionic Surfactants and Polymer Systems
The interaction of this compound (SOBS) with nonionic surfactants and polymers in aqueous solutions reveals complex behaviors driven by a combination of electrostatic and hydrophobic forces. These interactions are pivotal in various industrial applications, including detergents, paints, and drug delivery systems. researchgate.net
When mixed with nonionic surfactants, such as dodecyloxyheptaethoxyethyl alcohol, SOBS can induce significant co-adsorption at interfaces like the alumina-water interface. columbia.edu Although the nonionic surfactant alone may show minimal adsorption, its presence alongside SOBS leads to enhanced adsorption of both species. columbia.edu This synergistic effect is attributed to hydrophobic interactions between the alkyl chains of the two surfactants at the interface. columbia.edu The nonionic surfactant molecules can also shield the electrostatic repulsion between the anionic headgroups of SOBS, further promoting adsorption. columbia.edu The critical micelle concentrations (CMCs) of these mixed systems often exhibit non-ideal behavior, which can be described by the regular solution theory, with interaction parameters indicating attractive interactions between the two types of surfactants. columbia.edu For instance, mixtures of p-octylbenzenesulfonate and dodecyloxyheptaethoxyethyl alcohol show an interaction parameter of approximately -3.5. columbia.edu
The interaction between SOBS and polymers, such as polyacrylamide or polyoxyethylene glycols, also leads to the formation of surfactant-polymer complexes. researchgate.netinkworldmagazine.com This association is primarily driven by the tendency of the surfactant's hydrophobic tail to associate with hydrophobic segments on the polymer chain, thereby minimizing contact with water. inkworldmagazine.com Anionic surfactants like SOBS generally exhibit stronger interactions with nonionic polymers compared to nonionic or cationic surfactants. inkworldmagazine.com The addition of polymers like polyoxyethylene glycols to SOBS solutions can enhance the solubilization capacity for hydrophobic substances. inkworldmagazine.com This is due to the formation of micelle-glycol complexes where the polymer is adsorbed onto the surface of the surfactant micelles. inkworldmagazine.com
Several factors influence the extent of these interactions, including the hydrophobicity of the polymer and surfactant, the size and charge of the surfactant headgroup, steric factors, and the concentrations of both the polymer and the surfactant. inkworldmagazine.com
Application of Regular Solution Theory for Modeling Mixed Micelles
Regular Solution Theory (RST) is a thermodynamic model frequently used to describe the behavior of mixed micellar systems, including those containing this compound. researchgate.netnih.govencyclopedia.pub This theory provides a framework for predicting the critical micelle concentration (CMC) of surfactant mixtures and the composition of the resulting mixed micelles. researchgate.netencyclopedia.pub
The core of RST lies in the concept of an interaction parameter, β, which quantifies the deviation of the mixed system from ideal behavior. encyclopedia.pubcolumbia.edu A negative β value signifies a synergistic interaction between the surfactants, meaning the mixture forms micelles more readily (at a lower total concentration) than the individual components. encyclopedia.pub A positive β value indicates an antagonistic interaction, while a β value of zero suggests ideal mixing. nih.govencyclopedia.pub
For a binary mixture of surfactants, RST relates the CMC of the mixture (C₁₂) to the CMCs of the pure components (C₁ and C₂) and the mole fraction of each surfactant in the bulk solution and in the micelle. encyclopedia.pub The theory assumes that the excess Gibbs free energy of mixing in the micelle is proportional to the product of the mole fractions of the two surfactants in the micelle (X₁ and X₂) and the interaction parameter β. columbia.edu
In the case of mixtures of this compound (NaOBS) and sodium dodecylsulfate (NaDS), studies have shown that the mixed micelle behaves ideally, with a regular solution parameter β(M) of zero. researchgate.netnih.gov This indicates that the two anionic surfactants mix without any strong attractive or repulsive interactions within the micelle. researchgate.netnih.gov In contrast, mixtures of NaDS and sodium decylsulfate (NaDeS) exhibit a slight synergistic interaction with a β(M) of -1.05. researchgate.netnih.gov
The application of RST is crucial for optimizing formulations in various industrial processes where surfactant mixtures are employed to achieve specific interfacial properties. researchgate.net
Interfacial Adsorption and Surface Activity
Adsorption at Air/Water Interfaces
This compound, as a surfactant, readily adsorbs at the air/water interface, orienting its hydrophobic octylbenzene (B124392) tail towards the air and its hydrophilic sulfonate headgroup towards the water. This adsorption process alters the properties of the interface. The presence of other species in the solution, such as ferric ions, can influence this adsorption behavior. For instance, ferric ions can form surface-active complexes with sodium octylbenzenesulfonate, which can lead to a minimum in the surface tension of the anionic surfactant at the air/water interface. nih.gov
The entropy of adsorption for surfactant molecules at the air/water interface is a key thermodynamic parameter. For mixed surfactant systems, the partial molar entropy changes for adsorption are generally negative, decreasing as more surfactant molecules adsorb until reaching a minimum near the point of maximum adsorption. usgs.gov This decrease in entropy is attributed to the ordering of surfactant molecules as they pack into the adsorbed monolayer. usgs.gov Beyond the maximum adsorption, a sharp increase in entropy is often observed, which is thought to be caused by strong repulsive forces between the closely packed adsorbed molecules. usgs.gov
The dynamics of adsorption are also important. Studies on similar surfactant systems show that the adsorption process can be very rapid, with a constant surface tension value being reached almost immediately after the formation of a fresh interface. mdpi.com The presence of other surfactants can lead to competitive adsorption at the interface. researchgate.net
Reduction of Surface Tension and Interfacial Tension at Oil/Water Interfaces
A primary function of this compound is its ability to reduce both surface tension (at the air/water interface) and interfacial tension (at an oil/water interface). ddtjournal.comresearchgate.net This property is fundamental to its role in applications such as detergency and emulsification. ddtjournal.comnepjol.info The amphiphilic nature of the molecule drives its accumulation at these interfaces, disrupting the cohesive energy of the water surface and lowering the tension. rsc.org
At the air/water interface, increasing the concentration of this compound leads to a decrease in surface tension until the critical micelle concentration (CMC) is reached. rsc.org Beyond the CMC, the surface tension typically remains relatively constant as additional surfactant molecules form micelles in the bulk solution. nepjol.info The effectiveness of a surfactant is often judged by its CMC and the surface tension at the CMC (γ_cmc). rsc.org
At the oil/water interface, the reduction in interfacial tension is even more pronounced. The hydrophobic tail of the surfactant partitions into the oil phase, while the hydrophilic head remains in the aqueous phase, creating a molecular bridge between the two immiscible liquids. nepjol.info This significantly lowers the energy required to create new interfacial area, facilitating the formation of emulsions. The presence of oil molecules can influence the packing and orientation of the surfactant molecules at the interface, which in turn affects the interfacial tension and the viscoelastic properties of the interfacial film. mdpi.comresearchgate.net Studies on similar systems have shown that the presence of an oil phase can weaken the intermolecular interactions between surfactant tails compared to the air/water interface. mdpi.comresearchgate.net
The magnitude of tension reduction depends on the specific oil and the presence of other components in the system. For example, mixtures of sodium octylbenzenesulfonate with nonionic surfactants can exhibit synergistic effects, leading to a greater reduction in interfacial tension than either surfactant alone, particularly for certain types of oils. researchgate.net
Mechanisms of Surfactant Accumulation at Interfaces
The accumulation of surfactant molecules like this compound at interfaces is a spontaneous process driven by the minimization of the system's free energy. nih.gov This phenomenon, known as adsorption, is a direct consequence of the surfactant's amphiphilic structure, which comprises a hydrophobic (water-repelling) part and a hydrophilic (water-attracting) part. rsc.org
In an aqueous environment, the hydrophobic tails of the surfactant molecules disrupt the hydrogen-bonding network of water, which is energetically unfavorable. To minimize this disruption, the surfactant molecules migrate to interfaces, such as the air/water or oil/water interface. rsc.org At the interface, they can orient themselves to seclude their hydrophobic tails from the bulk water phase. nih.gov
At the air/water interface , the hydrophobic tails are expelled from the water into the air, while the hydrophilic headgroups remain in the water. nih.gov At the oil/water interface , the hydrophobic tails partition into the oil phase, and the hydrophilic headgroups stay in the aqueous phase. nepjol.info This arrangement is energetically more stable than being dispersed individually in the water.
As the bulk concentration of the surfactant increases, so does the number of molecules adsorbed at the interface, leading to a more crowded interfacial layer. This accumulation continues until the interface becomes saturated. At this point, any further increase in surfactant concentration leads to the formation of self-assembled structures called micelles in the bulk solution. nih.gov
The adsorption process can be influenced by several factors:
Electrostatic Interactions: For ionic surfactants like this compound, repulsive forces between the charged headgroups can limit the packing density at the interface. rsc.org The presence of electrolytes in the solution can screen these charges, allowing for a more compact arrangement. mdpi.com
Lateral Interactions: Attractive van der Waals forces between the hydrophobic tails can promote the formation of condensed, two-dimensional aggregates at the interface, sometimes referred to as hemimicelles, even at concentrations below the bulk CMC. researchgate.net
Competitive Adsorption: In mixtures of surfactants, different species will compete for space at the interface, with the more surface-active component often dominating the interfacial layer. researchgate.net
The accumulation of surfactants at the interface of cavitation bubbles is a key mechanism in sonochemical processes. The preferential adsorption of surfactants onto the gas/liquid interface of these bubbles influences their stability and coalescence behavior. nih.gov
Self-Assembly Beyond Micelles
While this compound forms micelles in aqueous solutions above its critical micelle concentration, it can also participate in the formation of more complex, ordered structures known as lyotropic liquid crystals. These phases occur at higher surfactant concentrations or under specific conditions of temperature and composition in multicomponent systems.
One of the most common liquid crystalline phases formed by surfactants is the lamellar phase (Lα) . This structure consists of surfactant bilayers separated by layers of the solvent (typically water). The hydrophobic alkyl chains of the surfactant molecules are oriented towards the interior of the bilayer, minimizing their contact with water, while the hydrophilic sulfonate headgroups face outwards into the aqueous layers. dtic.milresearchgate.net
Studies on systems containing sodium n-octylbenzene sulfonate, a co-surfactant like n-pentanol, and water have confirmed the existence of a lamellar phase. researchgate.netjournaldephysique.org X-ray diffraction is a key technique used to characterize the structure of these phases, allowing for the measurement of the repeating distance between the lamellae. researchgate.net The stability and dimensions of these lamellar structures are governed by a balance of forces, including hydrophobic interactions, electrostatic repulsion between charged headgroups, and van der Waals forces. researchgate.net
In some systems, such as those involving sodium 4-(1'-heptylnonyl)benzenesulfonate (a branched-chain analogue), the formation of lamellar liquid crystals occurs instead of micelles. dtic.mil These lamellar phases can exist in equilibrium with a dilute isotropic solution of the surfactant. dtic.mil Mechanical agitation or sonication of these lamellar dispersions can lead to the formation of vesicles or liposome-like structures. dtic.mil
The transition from spherical or rod-like micelles to planar lamellar structures is often explained by the surfactant packing parameter, which relates the headgroup area to the volume and length of the hydrophobic tail. As the effective headgroup area decreases relative to the tail volume, for instance through charge screening or attractive interactions in mixed surfactant systems, flatter aggregate geometries like bilayers become more favorable. umd.edu
Vesicle Formation and Structural Characterization
Research on structurally similar anionic surfactants, such as sodium dodecylbenzenesulfonate (SDBS), demonstrates that vesicle formation can be achieved by mixing with certain imidazoline (B1206853) compounds. nist.gov These compounds act as hydrotropes, and as their molar ratio to the surfactant increases, a distinct transitional behavior from micelles to vesicles, and then to bilayers, is observed. nist.gov For instance, in mixtures of SDBS and 2,2′-azobis[2-(2-imidazolin-2-yl)propane] dihydrochloride (B599025) (a free-radical initiator), or its derivatives, spontaneous formation of small unilamellar vesicles with diameters under 80 nm has been reported. nist.gov The formation of these vesicular structures is highly dependent on the solution's pH, typically occurring when the pH is below the pKa of the imidazoline component. nist.gov
The structural characterization of these aggregates relies on a suite of advanced analytical techniques. Quasi-elastic light scattering (QELS) and dynamic light scattering (DLS) are employed to determine the size and size distribution of the vesicles in solution. researchgate.netnist.gov Cryogenic transmission electron microscopy (cryo-TEM) provides direct visual evidence of the vesicle morphology, confirming their lamellar structure. nist.gov Furthermore, small-angle neutron scattering (SANS) is a powerful tool for probing the characteristic length scales and internal structure of the self-assembled aggregates. nist.gov For related systems, small-angle X-ray scattering (SAXS) has been used to estimate the interlayer distance in multilamellar vesicles. researchgate.net
| Surfactant System | Observation | Characterization Techniques | Reference |
|---|---|---|---|
| Sodium Dodecylbenzenesulfonate (SDBS) / Imidazoline Compounds | Spontaneous formation of unilamellar vesicles (<80 nm) upon mixing. Transition from micelles to vesicles is dependent on the molar ratio. | QELS, Cryo-TEM, SANS, NMR | nist.gov |
| Disodium Lauryl Sulfosuccinate (diSLSS) | Forms ~160 nm vesicle aggregates as a single component in aqueous solution. | Dynamic Light Scattering, TEM, SAXS | researchgate.net |
| Dodecyltrimethylammonium Bromide (DTAB) / 12-Lys-12 (Catanionic Mixture) | A region of stable, unilamellar vesicles is found at specific molar ratios. | Polarizing Light Microscopy, Cryo-TEM, NMR | acs.org |
Critical Packing Parameters and Aggregate Morphology
The morphology of aggregates formed by surfactants in solution can be predicted using the concept of the critical packing parameter (CPP). diva-portal.orgmaha.asia The CPP is a dimensionless number that relates the geometry of the surfactant molecule to the type of structure it will form upon self-assembly. It is defined by the ratio of the volume of the hydrophobic tail to the product of the optimal headgroup area at the aggregate interface and the length of the hydrophobic tail. diva-portal.org
CPP = v / (a₀ * l)
Where:
v is the volume of the hydrophobic tail.
a₀ is the optimal area per headgroup.
l is the length of the hydrophobic tail.
| CPP Value | Resulting Aggregate Structure | Reference |
|---|---|---|
| < 1/3 | Spherical Micelles | maha.asiaresearchgate.net |
| 1/3 to 1/2 | Cylindrical (Rod-like) Micelles | researchgate.net |
| 1/2 to 1 | Flexible Bilayers, Vesicles | diva-portal.org |
| ~ 1 | Planar Bilayers | maha.asia |
| > 1 | Inverted Structures (e.g., Reverse Micelles) | researchgate.net |
For this compound, the molecular structure significantly influences its CPP. The hydrophobic portion consists of a linear C8 alkyl chain and a rigid phenyl group. The presence of the phenyl ring between the alkyl tail and the hydrophilic headgroup is a key feature that distinguishes its packing behavior from simple alkyl sulfates like sodium dodecyl sulfate (B86663) (SDS). researchgate.net The rigid phenyl group increases the volume (v) and can restrict the conformational freedom of the alkyl chain, affecting the tail length (l). The hydrophilic sulfonate headgroup determines the optimal headgroup area (a₀), which is also influenced by electrostatic repulsion between adjacent headgroups at the aggregate surface. These molecular characteristics suggest that this compound and related alkylbenzene sulfonates have packing properties that differ from purely aliphatic surfactants. researchgate.net
Formation of Self-Assembled Monolayers
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously through the adsorption of organic molecules onto a solid substrate. wikipedia.org The process is driven by a strong, specific affinity between a functional "headgroup" of the molecule and the substrate surface. wikipedia.orguni-tuebingen.de This initial chemisorption is typically followed by a slower organization of the molecular "tail" groups, driven by intermolecular forces such as van der Waals interactions, to form a densely packed, often crystalline or semi-crystalline, monolayer. wikipedia.orgsigmaaldrich.com
The structure of a this compound molecule is conducive to the principles of SAM formation, comprising the three essential components: a headgroup, a backbone, and an end group.
Headgroup : The sulfonate group (-SO₃⁻) serves as the hydrophilic headgroup. For SAM formation, this group would need to have a strong affinity for a specific substrate, anchoring the molecule to the surface. Silanes, thiols, and phosphonates are common headgroups used for SAMs on various surfaces like oxides and noble metals. wikipedia.org
Backbone/Chain : The combination of the rigid phenyl ring and the flexible octyl chain forms the backbone of the monolayer. The rigidity of the phenyl rings can influence intermolecular spacing and ordering within the SAM. uni-tuebingen.de The van der Waals interactions between the alkyl chains are a significant driving force for the ordering and stability of the monolayer. sigmaaldrich.com
End Group : The terminal methyl group of the octyl chain constitutes the end group, which forms the outermost surface of the monolayer, dictating its interfacial properties such as hydrophobicity and friction.
The formation of a stable SAM is a two-step process: it begins with the chemisorption of the sulfonate headgroups onto a suitable substrate, followed by the slow self-organization of the alkylbenzene tails to minimize free energy. wikipedia.org While alkanethiols on gold are a widely studied SAM system, the fundamental principles apply to other headgroup-substrate pairs. sigmaaldrich.comoaepublish.com The stability and structural integrity of the resulting monolayer would be governed by the strength of the headgroup-substrate bond and the cohesive intermolecular forces within the assembled layer. sigmaaldrich.com
| SAM Component | Corresponding Molecular Part | Function in Monolayer Formation | Reference |
|---|---|---|---|
| Headgroup | Sulfonate group (-SO₃⁻) | Anchors the molecule to the substrate via chemisorption. | wikipedia.org |
| Backbone | Phenyl ring and octyl chain | Provides structural framework; intermolecular van der Waals forces drive ordering. | uni-tuebingen.desigmaaldrich.com |
| End Group | Terminal methyl group (-CH₃) | Defines the final surface properties of the monolayer. | uni-tuebingen.de |
Environmental Behavior and Transformation Pathways of Sodium 4 Octylbenzenesulfonate
Degradation Mechanisms in Aqueous Environments
The degradation of Sodium 4-octylbenzenesulfonate in water is primarily achieved through two advanced methods: sonochemical degradation, which utilizes ultrasound, and advanced oxidation processes (AOPs), which employ highly reactive species like hydroxyl radicals.
Sonochemical Degradation of this compound
Sonochemical degradation employs ultrasound to induce acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in a liquid. nih.gov This process creates localized hot spots with extremely high temperatures and pressures, leading to the breakdown of chemical compounds. nih.govnih.gov For surfactants like this compound, degradation primarily occurs at the interface between these cavitation bubbles and the surrounding water. nih.gov
The frequency and intensity of the applied ultrasound are critical parameters influencing the degradation rate of this compound. ohiolink.edu Studies have shown that degradation rates are strongly dependent on the frequency. ohiolink.eduresearchgate.net For instance, research comparing frequencies of 205 kHz and 616 kHz found that both frequency and sonication mode (continuous vs. pulsed) significantly affect the degradation rates. nih.gov
Higher frequencies generally lead to an increased production of hydroxyl radicals (•OH), which are key oxidizing agents in the degradation process. nih.gov However, the relationship is not linear. There is an optimal frequency range for maximizing degradation; for many organic compounds, this is between 200 and 600 kHz. The intensity of the ultrasound also plays a role, with higher intensities generally leading to more effective degradation, up to a certain point where other effects may become limiting.
Table 1: Effect of Ultrasound Frequency on Degradation
| Frequency (kHz) | Observation | Reference |
|---|---|---|
| 205 | Affects degradation rates. | nih.gov |
| 354 | Used to study degradation of OBS and other surfactants. | nih.gov |
| 616 | Affects degradation rates. | nih.gov |
The mode of ultrasound application, either continuous wave (CW) or pulsed wave (PW), significantly impacts the degradation efficiency of this compound. ohiolink.edu Pulsed ultrasound has been shown to enhance the degradation rate compared to continuous ultrasound. nih.govnih.gov For example, one study found that the degradation rate of a 0.1 mM solution of this compound was about 30% faster with pulsed ultrasound (100 ms (B15284909) on, 100 ms off) than with continuous wave ultrasound. researchgate.net This enhancement is attributed to the increased accumulation of the surfactant at the cavitation bubble surfaces during the "off" time of the pulse. ohiolink.edunih.gov
The length of the pulse and the interval between pulses are also crucial. ohiolink.edu Shorter pulse intervals favor the degradation of less surface-active surfactants, while longer intervals allow more surface-active compounds to accumulate at the bubble interface and degrade more rapidly. nih.gov Over extended sonolysis times, continuous wave ultrasound can lead to a decrease in the degradation rate, an effect not observed with pulsed wave ultrasound. nih.gov This is likely due to the build-up of byproducts on the bubble surfaces during continuous sonication. nih.gov
Table 2: Comparison of Continuous Wave (CW) vs. Pulsed Wave (PW) Ultrasound
| Sonication Mode | Effect on Degradation of this compound | Reference |
|---|---|---|
| Continuous Wave (CW) | Can lead to decreased degradation rate over long periods. | nih.gov |
| Pulsed Wave (PW) | Enhances degradation rate significantly compared to CW. | nih.govnih.gov |
The degradation of surfactants like this compound primarily occurs at the gas-solution interface of cavitation bubbles. ohiolink.edunih.gov Being surface-active, these molecules accumulate at this interface. ohiolink.edu The extreme conditions during bubble collapse lead to pyrolysis and the generation of highly reactive species, such as hydroxyl radicals (•OH). nih.gov
The yield of these radicals is a key factor in the degradation process. ohiolink.edu Pulsing the ultrasound can affect the radical yield. ohiolink.edu However, the enhanced degradation seen with pulsed ultrasound is not solely due to an increase in radical production. nih.gov A significant factor is the enhanced accumulation of the surfactant at the bubble interface. nih.gov The lifetime of the cavitation bubbles is very short, but the pulsing allows for more effective adsorption of the surfactant molecules onto the bubble surface before collapse. nih.gov The competition for reaction sites on the bubble surface is a critical factor, especially in mixtures of different surfactants. ohiolink.edunih.gov
Influence of Pulse Length and Sonication Mode
Advanced Oxidation Processes (AOPs) for Degradation
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water by oxidation through reactions with hydroxyl radicals (•OH). mdpi.comkirj.ee These processes are considered highly competitive for water treatment due to their ability to degrade bio-recalcitrant substances. nih.gov
Hydroxyl radicals are powerful, non-selective oxidizing agents that react rapidly with most organic compounds. kirj.ee In the context of AOPs, •OH can be generated through various methods, including the use of ozone (O₃), hydrogen peroxide (H₂O₂), and UV radiation. mdpi.comkirj.ee
The reaction of hydroxyl radicals with organic pollutants can proceed through hydrogen abstraction, addition to double bonds, or electron transfer. nih.gov In the case of this compound, the hydroxyl radical likely attacks the aromatic ring and the alkyl chain. This initial attack leads to the formation of organic radicals, which then undergo further reactions, ultimately leading to the mineralization of the compound into carbon dioxide, water, and sulfate (B86663). nih.gov The effectiveness of hydroxyl radical-mediated oxidation depends on factors such as pH and the presence of other substances in the water that can scavenge the radicals. nih.gov
Photodegradation in the Presence of Metal Ions
The photodegradation of organic compounds like this compound can be influenced by the presence of metal ions. For instance, the photodegradation of 4-tert-octylphenol, a related compound, is significantly enhanced in the presence of Fe(III) under solar irradiation. researchgate.net This process is attributed to the generation of hydroxyl radicals. researchgate.net The efficiency of this degradation is dependent on factors such as the concentration of the metal ion and the initial concentration of the organic compound. researchgate.net While direct studies on this compound are limited, the behavior of similar phenolic compounds suggests that metal ions could play a crucial role in its environmental photodegradation.
Biotic Degradation and Mineralization Pathways
The biodegradation of alkylbenzene sulfonates, including this compound, is a key process in their removal from the environment.
Microorganisms play a central role in the breakdown of linear alkylbenzene sulfonates (LAS). The process often begins with an attack on either the hydrophobic alkyl chain or the hydrophilic sulfonate group, leading to a loss of surfactant properties. uni-konstanz.de One established pathway involves the ω-oxygenation of the alkyl chain, followed by β-oxidation, which shortens the chain. uni-konstanz.de This process results in the formation of sulfophenylcarboxylates (SPCs) and other related compounds. uni-konstanz.de For example, the bacterium Parvibaculum lavamentivorans is known to convert LAS into a variety of SPCs. uni-konstanz.de These intermediate products can then be further mineralized by other microorganisms in the environment. uni-konstanz.de
Several environmental factors can significantly impact the rate and extent of biodegradation of organic compounds. These factors include:
Temperature: Temperature can affect microbial activity, with degradation rates often being higher at warmer temperatures. For instance, the degradation of n-alkanes has been observed to be faster at 24°C compared to 4°C. nih.gov
Nutrient Availability: The presence of nutrients like nitrogen and phosphorus is often a limiting factor for microbial growth and, consequently, for biodegradation in natural environments. nih.gov The interactive effects of different nutrients can be complex, with some enhancing and others inhibiting the degradation process. frontiersin.org
pH: The pH of the environment can influence both the availability of the compound and the activity of the degrading microorganisms.
Oxygen Levels: The presence of oxygen is crucial for the aerobic biodegradation of many organic compounds. uni-konstanz.de
Bioavailability: The extent to which a compound is available to microorganisms can affect its degradation rate. Factors like adsorption to soil particles can reduce bioavailability.
Studies on other aromatic compounds have shown that the presence of alternative carbon sources can sometimes negatively influence the degradation of the target compound. frontiersin.org Conversely, certain inorganic micronutrients can have a positive effect on the biodegradation process. frontiersin.org
Microbial Transformation and Residue Formation
Environmental Fate and Transport
The movement and distribution of this compound in the environment are largely governed by its interactions with various solid matrices.
Adsorption and Intercalation onto Inorganic Matrices (e.g., Layered Double Hydroxides, Clays)
This compound can be adsorbed and intercalated into the structure of layered double hydroxides (LDHs), which are a type of anionic clay. researchgate.netnih.gov This process involves the exchange of anions in the LDH structure with the sulfonate surfactant. researchgate.nettypeset.io The amount of surfactant intercalated depends on the specific type of LDH and the surfactant itself. researchgate.net X-ray diffraction studies have shown that surfactants like this compound can form monolayer arrangements within the interlayer space of Mg-Al LDHs. researchgate.net The adsorption of anionic surfactants onto LDHs is influenced by factors such as pH and temperature. typeset.ioresearchgate.net This interaction with clays (B1170129) and LDHs can be a significant mechanism for the removal of these surfactants from aqueous solutions. mdpi.com
Interaction with Carbonaceous Adsorbents (e.g., Activated Carbon)
Activated carbon is a well-known adsorbent for a variety of organic pollutants, including surfactants. epa.govacs.org The primary mechanism for the adsorption of surfactants like this compound onto activated carbon is believed to be hydrophobic interactions between the surfactant's alkyl chain and the carbon surface. researchgate.net The efficiency of this adsorption can be influenced by the surface chemistry of the activated carbon, the ionic strength of the solution, and the hydrophobicity of the surfactant. researchgate.net The presence of oxygen-containing functional groups on the surface of activated carbon can also play a role in the removal of anionic surfactants. researchgate.net
Interactive Data Table: Adsorption of Surfactants on Mg-Al-CO3 LDH
| Surfactant | Adsorption Behavior |
| Sodium Dodecylsulfate (SDS) | Adsorbed on Mg-Al-CO3 LDH. researchgate.net |
| Sodium Octylsulfate (SOS) | Adsorbed on Mg-Al-CO3 LDH. researchgate.net |
| Sodium Dodecylbenzenesulfonate (SDBS) | Adsorbed on Mg-Al-CO3 LDH. researchgate.net |
| This compound (SOBS) | Adsorbed on Mg-Al-CO3 LDH. researchgate.net |
Partitioning and Mobility in Aquatic Systems
The environmental partitioning and mobility of this compound, a member of the linear alkylbenzene sulfonate (LAS) family, are dictated by its amphiphilic nature, possessing both a hydrophobic alkyl chain and a hydrophilic sulfonate group. This structure governs its distribution between water, sediment, and suspended solids in aquatic environments.
The mobility of this compound in aquatic systems is significantly influenced by sorption processes. Studies on similar LAS compounds show that sorption to sediment and sludge is a primary mechanism affecting their concentration in the water column. This process is reversible and extremely fast. researchgate.net For LAS compounds, sorption tends to increase with the length of the alkyl chain. The partitioning behavior also involves adsorption onto various mineral surfaces. For instance, this compound has been shown to adsorb onto α-alumina, with maximum adsorption occurring at pH 5. dtic.mil
Furthermore, research has explored the incorporation of this compound into clay-based adsorbents like magnesium-aluminum layered double hydroxide (B78521) (Mg-Al LDH) through ion exchange. researchgate.net This process, known as intercalation, demonstrates the compound's tendency to partition from the aqueous phase into solid matrices. researchgate.net In such systems, the surfactant molecules can adopt different arrangements, including monolayer formations, within the interlayer space of the clay material. researchgate.net The presence of this compound can also affect the partitioning of other ions; for example, it has been shown to increase the distribution coefficients (Kd) of certain metal ions in sorption studies.
While highly soluble in water, the hydrophobic tail of this compound drives it to partition to interfaces, including the surfaces of suspended particles and sediment. In low-oxygen environments like anaerobic sewage-contaminated groundwater, LAS compounds can persist, indicating reduced mobility and partitioning into the solid phase. oregonstate.edu The table below summarizes key partitioning data.
Table 1: Partitioning Behavior of this compound and Related Compounds
| System | Partitioning Metric | Value/Observation | Reference |
|---|---|---|---|
| SDS Micelle/Water | log Km | 2.195 - 2.345 | researchgate.net |
| α-Alumina/Water | Adsorption | Plateau adsorption of ~7 µmol/m² at pH 5. | dtic.mil |
| Mg-Al LDH/Water | Intercalation | Surfactant intercalates into the LDH structure, forming a more effective partition phase than octanol. | researchgate.net |
| Activated Sludge/Water | Partition Coefficient (Kp) for LAS-C12 | 3.2 L/g volatile suspended solids. 92-98% of the compound was found to be adsorbed to the sludge. | researchgate.net |
Identification of Degradation Intermediates and End-Products
The biodegradation of this compound, as with other LAS congeners, proceeds through well-documented pathways, primarily under aerobic conditions. The process is initiated by the microbial community, which attacks the alkyl chain, leaving the aromatic ring intact until later stages.
The primary aerobic degradation pathway involves an initial oxidation at the end of the alkyl chain (ω-oxygenation) by monooxygenase enzymes. oregonstate.edud-nb.info This is followed by a stepwise shortening of the alkyl chain via β-oxidation. oregonstate.edud-nb.info This sequence of reactions results in the formation of a family of polar, water-soluble intermediates known as sulfophenyl carboxylates (SPCs). d-nb.infouni-konstanz.de For this compound, this process would yield SPCs with progressively shorter carboxylic acid side chains.
Further degradation of the SPCs occurs within complex microbial communities. uni-konstanz.de The pathway for SPC degradation is believed to involve the formation of intermediates such as 4-sulfocatechol, which is then subject to ring cleavage by dioxygenase enzymes. uni-konstanz.de For certain centrally-substituted LAS congeners, another class of intermediates, sulfophenyldicarboxylates (SPdCs), has been identified. uni-konstanz.de
Under anaerobic conditions, the degradation of LAS is significantly slower and was once thought to be negligible. However, more recent studies have identified an anaerobic degradation pathway, particularly in marine sediments. This pathway is initiated by the addition of fumarate (B1241708) to the alkyl chain, forming dicarboxylic acids (Me-SPdC), which are then biotransformed into SPCs and subsequently degraded through β-oxidation.
The table below lists the key intermediates identified during the degradation of LAS compounds.
Table 2: Key Degradation Intermediates of Linear Alkylbenzene Sulfonates (LAS)
| Degradation Pathway | Intermediate Class | Specific Compounds/Description | Reference |
|---|---|---|---|
| Aerobic | Sulfophenyl Carboxylates (SPCs) | A series of compounds with a sulfophenyl ring and a carboxylated alkyl chain of varying lengths (e.g., 3-(4-sulfophenyl)butyrate). Formed via ω-oxygenation and β-oxidation. | d-nb.infouni-konstanz.de |
| Aerobic | Sulfophenyldicarboxylates (SPdCs) | Formed during the degradation of centrally-substituted LAS congeners. | uni-konstanz.de |
| Aerobic | 4-Sulfocatechol | An inferred intermediate in the degradation pathway of SPCs, preceding aromatic ring cleavage. | uni-konstanz.de |
| Anaerobic | Dicarboxylic Acids (Me-SPdC) | Formed by the initial addition of fumarate to the alkyl chain of the LAS molecule. |
Environmental Removal Efficiency in Treatment Systems
This compound and other LAS compounds are effectively removed from wastewater through modern treatment systems, primarily via biodegradation in activated sludge processes. The removal efficiencies in these systems are consistently high.
Conventional activated sludge (CAS) treatment plants have demonstrated excellent removal rates for LAS. Studies have reported average removal efficiencies of over 97% to 99% in both CAS and membrane bioreactor (MBR) systems. nih.gov One study measuring LAS concentrations in German wastewater treatment plants found an average removal of 99.6%. umweltbundesamt.de Even with high influent concentrations, removal remains robust; a sequencing batch reactor (SBR) showed 99% removal efficiency with influent LAS concentrations as high as 20 mg/L. who.int The primary mechanism for this removal is biodegradation, rather than simple sorption to sludge, as evidenced by the appearance of breakdown metabolites like SPCs. nih.gov Factors such as season can have a minor impact, with one study noting slightly higher removal in warmer months (96.5%) compared to winter (90.8%). brieflands.com
In addition to biological treatments, other advanced oxidation and physical-chemical processes can remove these surfactants. Sonochemical degradation, which uses high-frequency ultrasound to generate hydroxyl radicals, has been shown to effectively degrade this compound. ohiolink.edunih.gov The effectiveness of this method is influenced by factors such as ultrasonic frequency, power, and whether the ultrasound is applied continuously or in pulses. ohiolink.edu Adsorption onto materials like activated carbon is another effective removal method, with studies on similar surfactants like sodium dodecylbenzenesulfonate (SDBS) showing removal efficiencies greater than 90%. acs.org
The following table summarizes the removal efficiencies of LAS in various treatment systems.
Table 3: Removal Efficiency of LAS in Various Treatment Systems
| Treatment System | Removal Efficiency (%) | Conditions/Notes | Reference |
|---|---|---|---|
| Conventional Activated Sludge (CAS) | >97% - 99.6% | Multiple studies confirm high removal rates through biodegradation. | nih.govumweltbundesamt.de |
| Membrane Bioreactor (MBR) | >97% | Removal primarily due to biodegradation. | nih.gov |
| Sequencing Batch Reactor (SBR) | 92% - 99.5% | Effective even with influent LAS concentrations up to 20 mg/L. | who.int |
| Fungal Bioreactor (Penicillium chrysogenum) | up to 99.5% | High biodegradation rate observed in a pilot-scale study. | bohrium.com |
| Sonochemical Degradation (354 kHz Ultrasound) | Significant | Degradation rate is dependent on pulse length, concentration, and frequency. | ohiolink.edunih.gov |
| Adsorption (Activated Carbon for SDBS) | >90% | For an initial loading of 250 mg/L. | acs.org |
Advanced Analytical Characterization Techniques for Sodium 4 Octylbenzenesulfonate
Chromatographic Separations and Quantification
Chromatographic techniques are fundamental in the analysis of Sodium 4-octylbenzenesulfonate, enabling the separation of the main compound from impurities and the quantification of its concentration.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity and performing quantitative analysis of this compound and other linear alkylbenzene sulfonates (LAS). nih.govthermofisher.comtubitak.gov.tr HPLC methods, often coupled with UV or fluorescence detection, allow for the separation and determination of individual LAS homologs. nih.govthermofisher.com For instance, a method using a C8 column can effectively separate anionic surfactants, including different LAS homologs. jasco-global.com The use of reversed-phase HPLC with a water-acetonitrile mobile phase containing modifiers like ammonium (B1175870) perchlorate (B79767) (NH4ClO4) and trifluoroacetic acid (TFA) has been demonstrated for the analysis of LAS. tubitak.gov.tr
The purity of this compound can be determined by titrimetric analysis, with standards often requiring a purity of at least 98.0%. avantorsciences.com HPLC is also instrumental in monitoring LAS in various environmental samples. For example, methods have been developed for the analysis of LAS in textiles using online solid-phase extraction (SPE) followed by HPLC with UV detection, which enhances sensitivity and recovery rates. thermofisher.com Similarly, HPLC is used for water quality testing to measure anionic surfactants, with established standard values for the sum of specific LAS components. jasco-global.com
Table 1: HPLC Conditions for Anionic Surfactant Analysis
| Parameter | Value | Reference |
|---|---|---|
| Column | C8 or C18 | tubitak.gov.trjasco-global.com |
| Mobile Phase | Acetonitrile/Water with modifiers (e.g., NH4ClO4, TFA) | tubitak.gov.tr |
| Detection | UV, Fluorescence | nih.govthermofisher.comjasco-global.com |
| Application | Purity assessment, quantitative analysis, environmental monitoring | nih.govthermofisher.comtubitak.gov.trjasco-global.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique for the unequivocal identification and sensitive quantification of this compound and its related compounds. shimadzu.comnih.gov This method combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. glsciences.comumweltbundesamt.de
In LC-MS/MS (B15284909) analysis of linear alkylbenzene sulfonates (LAS), the compounds are typically detected as [M-H]- ions in negative polarity mode. shimadzu.comnih.gov A common product ion at m/z 183 is often selected for Multiple Reaction Monitoring (MRM) transitions, regardless of the alkyl chain length. shimadzu.comnih.gov This approach allows for the specific detection of LAS compounds even in complex matrices like environmental water or sewage sludge. shimadzu.comnih.gov The use of an internal standard, such as C8-LAS or isotopically labeled LAS (e.g., C12-LAS-13C), is common for accurate quantification. shimadzu.comshimadzu.com
LC-MS/MS methods have been developed and validated for the analysis of LAS in various samples, demonstrating good linearity, repeatability, and recovery. shimadzu.comglsciences.comshimadzu.com For instance, a method for analyzing LAS in drinking water showed that compounds could be detected at concentrations of 2% or less of the standard value. shimadzu.com
Table 2: Typical LC-MS/MS Parameters for LAS Analysis
| Parameter | Description | Reference |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative | shimadzu.comshodex.com |
| Precursor Ion | [M-H]- | shimadzu.comnih.gov |
| Product Ion (MRM) | m/z 183 | shimadzu.comnih.gov |
| Internal Standard | C8-LAS or C12-LAS-13C | shimadzu.comshimadzu.com |
| Column | Reversed-phase (e.g., C18, polymer-based) | shimadzu.comshodex.com |
| Mobile Phase | Acetonitrile and aqueous buffer (e.g., ammonium formate) | shimadzu.comshodex.com |
Supercritical Fluid Chromatography (SFC) for Ionic Analytes
Supercritical Fluid Chromatography (SFC) presents a "green" alternative to traditional liquid chromatography for the separation of various compounds, including ionic analytes like this compound. chromatographyonline.comymcamerica.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, often with the addition of a small amount of an organic modifier like methanol. longdom.orgnacalai.com This technique offers advantages such as faster separations, reduced organic solvent consumption, and different selectivity compared to HPLC. ymcamerica.comnacalai.com
The analysis of ionic compounds such as this compound by SFC often requires the use of additives in the mobile phase to achieve good peak shape and retention. chromatographyonline.comvt.edu Studies have investigated the effect of various ionic additives, including ammonium acetate (B1210297), tetramethylammonium (B1211777) acetate, and tetrabutylammonium (B224687) acetate, on the elution of alkylbenzene sulfonates. chromatographyonline.comvt.edu The choice of stationary phase, ranging from bare silica (B1680970) to more deactivated surfaces, also plays a crucial role in the separation. vt.edu SFC is particularly well-suited for separating complex mixtures and can be a powerful tool for both achiral and chiral separations. ymcamerica.comlongdom.org
Table 3: Key Aspects of SFC for Ionic Analytes
| Feature | Description | Reference |
|---|---|---|
| Mobile Phase | Supercritical CO2 with organic modifiers (e.g., methanol) | longdom.orgnacalai.com |
| Additives | Ionic compounds like ammonium acetate to aid elution | chromatographyonline.comvt.edu |
| Advantages | Fast analysis, reduced solvent use, unique selectivity | ymcamerica.comnacalai.com |
| Applications | Separation of complex mixtures, chiral and achiral compounds | ymcamerica.comlongdom.org |
Ion Chromatography (IC) for Sulfonate Species
Ion Chromatography (IC) is a specialized chromatographic technique well-suited for the determination of ionic species, including sulfonate compounds like this compound. acs.orggoogle.com This method is particularly useful for identifying and quantifying inorganic by-products that may be present in sulfonate samples, such as sulfate (B86663) and chloride ions. google.com
IC operates by separating ions based on their interaction with an ion-exchange stationary phase. google.com A mobile phase, or eluent, is used to carry the sample through the column. google.com For the analysis of anionic species like sulfonates, an anion-exchange column is employed. researchgate.net The detection is often performed using a conductivity detector, sometimes with a suppressor to reduce the background conductivity of the eluent and enhance sensitivity. researchgate.net
Methods have been developed for the simultaneous determination of various sulfonic acids and alkylsulfates in water samples. researchgate.net IC has been shown to be a rapid and sensitive technique for the analysis of nitrogen-sulfur compounds as well. acs.org
Spectroscopic Methods for Structural Elucidation and Interaction Studies
Spectroscopic techniques are indispensable for determining the detailed molecular structure of this compound and studying its interactions with other molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for the structural elucidation of organic molecules like this compound. researchgate.netebsco.com By analyzing the magnetic properties of atomic nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR), NMR provides detailed information about the molecular framework. ebsco.commdpi.com
The ¹H NMR spectrum of this compound reveals characteristic signals for the protons in different chemical environments. chemicalbook.com Aromatic protons on the benzene (B151609) ring typically appear in the downfield region of the spectrum, while the protons of the octyl alkyl chain resonate in the upfield region. chemicalbook.com Similarly, the ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. who.int The chemical shifts, signal integrations, and coupling patterns observed in NMR spectra allow for the precise assignment of each atom within the molecular structure, confirming the connectivity of the octyl group to the benzenesulfonate (B1194179) moiety. slideshare.netwpmucdn.com Advanced NMR techniques can also be used to study intermolecular interactions and the dynamics of the surfactant in solution. researchgate.net Deuterium (B1214612) (²H) NMR, for example, has been used to investigate the molecular dynamics and structure of a similar surfactant, sodium 4-(1'-heptylnonyl)benzenesulfonate, when adsorbed onto a surface. dtic.mil
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Sodium 4-(1'-heptylnonyl)benzenesulfonate |
| Sodium p-toluene sulfonate |
| Sodium dodecylbenzenesulfonate |
| C8-LAS |
| C12-LAS-13C |
| Ammonium perchlorate |
| Trifluoroacetic acid |
| Ammonium acetate |
| Tetramethylammonium acetate |
| Tetrabutylammonium acetate |
| Sulfate |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is an indispensable tool for the qualitative analysis of this compound, providing confirmation of its molecular structure through the identification of characteristic functional groups. The technique works by measuring the absorption of infrared radiation by the molecule, which causes vibrations (stretching and bending) of the chemical bonds. Each type of bond vibrates at a specific frequency, resulting in a unique IR spectrum that acts as a molecular fingerprint.
The IR spectrum of this compound exhibits several key absorption bands that confirm the presence of its constituent parts: the sulfonate group, the benzene ring, and the octyl chain.
Sulfonate Group (SO₃⁻): Strong absorption bands corresponding to the S=O stretching vibrations are prominent. The asymmetric stretching typically appears in the range of 1180–1120 cm⁻¹, while the symmetric stretching is observed around 1040–1000 cm⁻¹. vulcanchem.com
Alkyl Chain (C-H): The presence of the octyl group is confirmed by C-H stretching vibrations, which are typically found in the region of 2959-2851 cm⁻¹. mdpi.com
Table 2: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Sulfonate (SO₃⁻) | Asymmetric S=O Stretch | 1180–1120 | vulcanchem.com |
| Sulfonate (SO₃⁻) | Symmetric S=O Stretch | 1040–1000 | vulcanchem.com |
X-ray Techniques (XAFS, XRD, XPS) for Material Characterization
X-ray techniques are powerful for characterizing the solid-state properties of this compound and its behavior in organized structures.
X-ray Diffraction (XRD): This technique is used to determine the crystalline structure of solid this compound. It can also be employed to study the arrangement of surfactant molecules in more complex systems. For example, XRD analysis has been used to investigate the configuration of this compound (SOBS) when intercalated into layered double hydroxides (LDHs). researchgate.net These studies revealed that the surfactant molecules can adopt different arrangements, such as monolayer formations, within the interlayer space of the LDH. researchgate.net
X-ray Absorption Fine Structure (XAFS) and X-ray Photoelectron Spectroscopy (XPS): While specific data for this compound is less common, these techniques provide detailed information about the local atomic environment and elemental composition of a material's surface. They can be valuable in understanding the interactions of the sulfonate headgroup with other ions or surfaces.
Surface and Interfacial Characterization Techniques
The primary function of this compound as a surfactant is to reduce surface and interfacial tension. A variety of techniques are used to quantify this behavior and characterize the resulting molecular aggregates.
Surface Tensiometry and Interfacial Tensiometry
Surface and interfacial tensiometry are the primary methods for evaluating the effectiveness of a surfactant. These techniques measure the force required to break the surface of a liquid or the interface between two immiscible liquids. As the concentration of this compound in an aqueous solution increases, the surfactant molecules accumulate at the air-water or oil-water interface, leading to a decrease in surface or interfacial tension.
A critical parameter determined from these measurements is the Critical Micelle Concentration (CMC) . The CMC is the concentration at which the interface becomes saturated with surfactant molecules, and they begin to self-assemble into spherical aggregates called micelles in the bulk solution. nanoscience.comnih.gov Beyond the CMC, the surface tension remains relatively constant. nanoscience.com The CMC is identified as the inflection point in a plot of surface tension versus the logarithm of the surfactant concentration. researchgate.net
Studies have shown that for the sodium dodecyl sulfate (NaDS)/sodium 4-octylbenzenesulfonate (NaOBS) system, the mixed micelles behave ideally. nih.govresearchgate.netsut.ac.th The CMC is a crucial parameter as it dictates the concentration at which the surfactant's properties, such as detergency and solubilization, become most effective. The presence of other ions, such as calcium, can influence the CMC. nih.govput.ac.ir
Table 3: Surface Activity Parameters for this compound
| Parameter | Description | Method of Determination |
|---|---|---|
| Critical Micelle Concentration (CMC) | Concentration at which micelles begin to form. | Surface Tensiometry |
Electron Microscopy for Aggregate and Vesicle Morphology
Electron microscopy techniques, such as Cryogenic Transmission Electron Microscopy (Cryo-TEM), provide direct visualization of the size and shape of the aggregates formed by this compound in solution.
In mixtures with other compounds, such as the imidazoline (B1206853) compound V-44, this compound can form a variety of structures. At certain concentrations, Cryo-TEM has confirmed the coexistence of small micelles (around 4 nm in diameter) and larger aggregates (10-14 nm). nist.gov Under different conditions, these systems can spontaneously form vesicles, which are larger, hollow, bilayer structures with hydrodynamic diameters typically ranging from 50 to 60 nm. nist.gov The morphology of these aggregates can evolve over time. nist.gov
Thermal Analysis for Stability and Phase Behavior
Thermal analysis techniques are employed to investigate the stability of this compound at elevated temperatures and to study its phase transitions.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This is used to determine the thermal stability and decomposition temperature of the compound. This compound is generally stable, with a melting point reported to be above 300°C. vulcanchem.com However, the sulfonate group can decompose at these high temperatures. Some studies using TGA on related systems have noted thermal events around 315°C, which could correspond to the evaporation of volatile ionic sulfonates. researchgate.net
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. This technique is used to identify phase transitions, such as melting and crystallization. In studies of viologens containing 4-n-alkylbenzenesulfonates, DSC has been used to examine their thermotropic liquid-crystalline properties, identifying crystal-to-liquid crystal transitions and liquid crystal-to-isotropic transitions. mdpi.com
These thermal analysis techniques provide crucial information for the handling, storage, and application of this compound, particularly in processes that involve elevated temperatures.
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. marquette.eduxrfscientific.com This analysis is fundamental for determining the thermal stability of this compound. The decomposition onset temperature indicates the upper limit of its thermal processing window.
Research findings indicate that the thermal degradation of sodium alkylbenzene sulfonates is a multi-stage process. For this compound, the initial decomposition is observed to begin at approximately 250°C. The sulfonate group itself is noted to be more stable, decomposing at temperatures exceeding 300°C.
Studies on analogous compounds, such as poly(sodium 4-styrenesulfonate), provide further insight into the degradation pathway. The thermolysis involves several steps, including the initial loss of water, followed by the evolution of sulfur dioxide and various organic fragments from the breakdown of the hydrocarbon structure. marquette.edu A significant portion of the material can remain as a non-volatile residue even at very high temperatures. For poly(sodium 4-styrenesulfonate), a residue of 59% has been observed at 900°C. marquette.edu The process involves the evolution of gases like water, sulfur dioxide, and products associated with polystyrene degradation, such as benzene, styrene, and toluene. marquette.edu
The following table summarizes the key thermal events observed during the TGA of related sodium alkylbenzene sulfonates.
| Temperature Range (°C) | Mass Loss (%) | Observed Process/Evolved Products | Reference |
|---|---|---|---|
| ~250 | Initial Onset | Start of thermal decomposition for this compound. | |
| 210 - 280 | ~5% | Initial degradation step, likely loss of moisture and volatile compounds. | marquette.edu |
| >300 | - | Decomposition of the sulfonate group. | marquette.edu |
| 430 - 500 | ~13% | Major degradation phase; evolution of SO₂, styrene, toluene. | marquette.edu |
| 525 - 600 | ~8% | Continued degradation and char formation. | marquette.edu |
| >600 | ~17% | Slow, high-temperature degradation. | marquette.edu |
Differential Scanning Calorimetry (DSC) for Phase Transitions
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. longdom.orgmdpi.com DSC is used to detect and analyze phase transitions, such as melting, crystallization, and glass transitions, by observing the heat flow associated with these events. longdom.orgnih.gov
For surfactants like this compound, DSC is instrumental in characterizing their rich phase behavior. Linear alkylbenzene sulfonates (LAS) are known to form various lamellar phases with water, including the hydrated crystal (Lc), gel (Lβ), tilted gel (Lβ'), and liquid crystal (Lα) phases, depending on conditions like temperature and hydration level. nih.gov Molecular dynamics in these phases vary significantly, with the liquid crystal phase showing rapid relaxation compared to the more ordered gel and crystal phases. nih.gov
DSC analysis can reveal these transitions as endothermic or exothermic peaks on a thermogram. For instance, the melting of a crystalline structure into a liquid crystal phase would appear as an endothermic peak, providing the melting temperature (Tm) and the enthalpy of fusion (ΔH). In studies involving surfactant-polymer composites, exothermic peaks observed by DSC at temperatures between 200°C and 700°C have been attributed to the oxidation of the organic surfactant phase. mdpi.com The specific temperatures and enthalpies of these transitions are critical for formulation science, as the phase behavior directly impacts properties like solubility, viscosity, and performance.
The table below outlines the types of phase transitions that can be characterized by DSC for alkylbenzene sulfonates.
| Phase Transition | Description | Typical DSC Signal | Reference |
|---|---|---|---|
| Glass Transition (Tg) | Transition from a rigid, glassy state to a more flexible, rubbery state. | A step-like change in the heat flow baseline. | researchgate.net |
| Crystallization (Tc) | Process of forming a crystalline solid from a liquid or amorphous state upon cooling. | Exothermic peak. | americanpharmaceuticalreview.com |
| Melting (Tm) | Transition from a solid crystalline or gel phase to a liquid or liquid crystal phase. | Endothermic peak. | nih.govamericanpharmaceuticalreview.com |
| Liquid Crystal Transitions | Transitions between different ordered liquid phases (e.g., gel to liquid crystal). | Endothermic or exothermic peaks. | nih.gov |
Computational Chemistry and Theoretical Modeling of Sodium 4 Octylbenzenesulfonate Systems
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal detailed information about the structure, dynamics, and thermodynamics of surfactant systems.
Self-assembled monolayers (SAMs) are ordered molecular assemblies that form spontaneously on surfaces. MD simulations are frequently employed to investigate the structure and dynamics of these layers. stanford.edursc.orgnih.gov For surfactants like Sodium 4-octylbenzenesulfonate, simulations can model their adsorption and organization at various interfaces.
Deuterium (B1214612) NMR studies on the related surfactant sodium 4-(1'-heptylnonyl)benzenesulfonate (SHBS) adsorbed on alumina (B75360) provide experimental evidence for the formation of distinct surfactant domains. dtic.mil At plateau adsorption, a two-layer structure is observed: an inner layer in direct contact with the surface and an outer layer oriented towards the solution. dtic.mil MD simulations complement such experimental findings by providing a dynamic picture of the monolayer. stanford.edu Simulations can elucidate how intermolecular and interfacial interactions dictate the packing structures and formation processes of these monolayers. rsc.org For instance, simulations of alkanethiol SAMs on gold have shown that monolayers with higher disorder in their alkyl chain packing exhibit faster dynamics on the picosecond timescale. stanford.edunih.gov These computational studies demonstrate that the motions of the surfactant head groups are directly influenced by the dynamic rearrangements of the alkyl chains. stanford.edu A study of sodium octylbenzenesulfonate adsorption on α-alumina reported a plateau adsorption value of about 7 µmol/m², which corresponds to a surface area per molecule of 40-50 Ų assuming a bilayer is formed. dtic.mil
The performance of surfactants is intrinsically linked to their behavior at interfaces, such as the boundary between water and air (vapor) or water and oil (e.g., decane). MD simulations have been successfully used to probe the structural properties of related alkyl benzenesulfonate (B1194179) surfactants at these interfaces. researcher.lifesciengine.com
Simulations of a hydroxyl-substituted alkyl benzenesulfonate at water/vapor and water/decane (B31447) interfaces revealed detailed information about the liquid density profile, hydrogen bond structure, and surfactant orientation. sciengine.com The simulations showed that the hydrophobic alkyl tails tend to become more ordered and oriented towards the external, non-aqueous phase as the surfactant coverage at the interface increases. sciengine.com In the presence of an oil phase like decane, the interfacial dilational moduli are generally lower than at the air-water interface because decane molecules can insert themselves between the surfactant tails, weakening the interactions between the alkyl chains. researchgate.net
MD simulations of sodium dodecyl sulfate (B86663) (SDS), another anionic surfactant, at the decane-brine interface show that the surfactant head groups penetrate the aqueous phase while the alkyl tails extend into the decane phase. nih.gov The presence of the surfactant was found to increase the thickness of the interfacial region. nih.gov Such simulations provide a molecular-level explanation for the experimentally observed reduction in interfacial tension.
MD simulations allow for the detailed analysis of the structure of surfactant aggregates and the conformational order of the surfactant molecules within them. The order parameter is a key metric that quantifies the alignment of the alkyl chains.
In simulations of a related hydroxyl-substituted alkyl benzenesulfonate, it was found that the hydrophobic part of the alkyl tail, particularly a decyl substituent, becomes straighter and more ordered at higher surfactant coverage. sciengine.com The use of two-dimensional radial distribution functions in these simulations helps to characterize the structure of surfactant aggregates and highlights the effect of the decane phase on the orientation of the hydrophobic tails. sciengine.com Experimental techniques like deuterium NMR can also determine order parameters. dtic.mil For an adsorbed layer of a branched-chain benzenesulfonate on alumina, the order parameter of the inner layer was found to decrease with increasing temperature, indicating greater molecular disorder, a behavior also seen in lamellar liquid crystals. dtic.mil
The table below summarizes findings on the order parameter for the inner layer of adsorbed sodium 4-(1'-heptylnonyl)benzenesulfonate-d₄ on alumina at different temperatures, as determined by ²H NMR. dtic.mil
| Temperature (°C) | Quadrupole Splitting (kHz) | Order Parameter |
| -30 | 25.1 | 0.133 |
| -10 | 24.1 | 0.128 |
| 10 | 22.1 | 0.117 |
| 25 | 20.3 | 0.108 |
| 40 | 18.2 | 0.097 |
| 60 | 15.0 | 0.080 |
| 80 | 11.4 | 0.060 |
Data sourced from ²H NMR studies, which are often complemented and validated by MD simulations.
Simulation of Interfacial Behavior at Water/Vapor and Water/Decane Interfaces
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. aimspress.comscispace.com It has become a widely used tool in chemistry and materials science for predicting a variety of molecular properties, including binding energies, molecular shapes, and reaction energy barriers, with reasonable accuracy and computational cost. aimspress.commdpi.com
The core principle of DFT is that the energy of a system can be determined from its electron density rather than the complex many-electron wave function. scispace.com While specific DFT studies focusing solely on this compound were not prominent in the surveyed literature, the methodology is highly applicable. DFT calculations could provide fundamental insights into the molecule's electronic properties. For instance, these calculations can determine the charge distribution across the sulfonate headgroup and the phenyl ring. This information is critical for understanding the electrostatic interactions that drive its adsorption onto charged surfaces and its participation in micelle formation. capes.gov.brresearchgate.net DFT methods, often combined with various functionals like B3LYP, are used to optimize molecular geometries and predict spectroscopic behaviors. scirp.org
Thermodynamic Modeling of Surfactant Aggregation
Thermodynamic models are essential for describing the conditions under which surfactants aggregate to form micelles and for predicting the properties of these aggregates, especially in mixed surfactant systems.
Regular Solution Theory (RST) is a thermodynamic model frequently used to describe the behavior of mixed surfactant systems, including the formation of mixed micelles. chemrxiv.orgnih.gov The theory can predict the critical micelle concentration (CMC) of the mixture and the composition of the micelles, accounting for non-ideal interactions between the different surfactant species. chemrxiv.orgresearchgate.net
The interaction between different surfactants in a mixed micelle is quantified by an interaction parameter, β. A negative β value indicates synergistic interactions (stronger attraction between the different surfactants than between identical ones), a positive value indicates antagonistic interactions, and a value of zero signifies ideal mixing.
Studies on mixed micellar systems of this compound (NaOBS) and sodium dodecylsulfate (NaDS) have utilized regular solution theory to model their behavior. researchgate.netacs.org These investigations found that the mixed micelle system of NaDS/NaOBS behaves ideally. researchgate.net This is in contrast to other mixed anionic systems, such as NaDS/sodium decylsulfate (NaDeS), which show a slight synergistic interaction. researchgate.net
The table below presents the interaction parameters for mixed anionic surfactant systems as determined by regular solution theory modeling.
| Surfactant System | Interaction Parameter (β) | Type of Interaction | Reference |
| NaDS / NaOBS | 0 | Ideal | researchgate.net |
| NaDS / NaDeS | -1.05 | Synergistic | researchgate.net |
This ideal behavior for the NaDS/NaOBS system indicates that the two types of surfactant molecules mix in the micelle without any strong attractive or repulsive interactions beyond what would be expected from an ideal mixture. researchgate.net This information is crucial for formulating products where predictable aggregation behavior is required.
Counterion Binding Models and Precipitation Phase Boundaries
Computational models have been developed to quantify these interactions. In mixed surfactant systems, such as those containing NaOBS and sodium dodecylsulfate (NaDS), the competitive binding of different counterions to the micelles has been a subject of detailed study. researchgate.netnih.gov Thermodynamic modeling using regular solution theory helps in determining the equilibrium micelle compositions and critical micelle concentration (CMC). researchgate.net For the NaDS/NaOBS mixed system, the interaction has been found to be nearly ideal, with a regular solution parameter (βM) of zero. researchgate.netnih.gov
A key parameter in these models is the degree of counterion binding, which represents the fraction of charge at the micelle's surface that is neutralized by bound counterions. Despite the competitive binding between Na⁺ and Ca²⁺, the total degree of counterion binding at the micelle surface remains largely constant at approximately 0.65. researchgate.netnih.gov The specific binding coefficients of sodium and calcium can be quantitatively described using a simple equilibrium model that relates the concentrations of bound and unbound ions in the solution. researchgate.netnih.gov
Anionic surfactants like NaOBS are known to precipitate in the presence of divalent counterions found in hard water, forming insoluble salts (soap scum) that reduce cleaning efficiency. researchgate.net Predicting the onset of this precipitation is a primary goal of theoretical modeling. Improved counterion binding models have been instrumental in accurately predicting the precipitation phase boundaries for both single and mixed anionic surfactant systems. researchgate.netacs.org These models incorporate thermodynamic equilibrium principles and require accurate values for the solubility product (Kₛₚ) of the corresponding calcium salts. researchgate.net
Research has focused on accurately determining the Kₛₚ for the calcium salt of 4-octylbenzenesulfonate (Ca(OBS)₂). researchgate.net At 30 °C, the Kₛₚ of calcium 4-octylbenzenesulfonate is comparable in magnitude (10⁻¹⁰) to that of calcium dodecylsulfate (Ca(DS)₂), which is attributed to the similar hydrocarbon tail lengths of the two surfactants. researchgate.netacs.orgacs.org In mixed NaDS/NaOBS systems, the precipitate formed can be either Ca(DS)₂ or Ca(OBS)₂, depending on the molar ratio of the surfactants in the solution. acs.org Specifically, Ca(OBS)₂ precipitation is typically observed in systems containing approximately 0 to 50 mol % of NaDS. acs.org The modeling of these phase boundaries considers the reduction in the concentration of free surfactant monomers and unbound calcium ions due to their association with micelles above the CMC. acs.org
| Parameter | System | Value/Finding | Reference |
| Interaction Parameter (βM) | NaDS/NaOBS Mixed Micelle | 0 (Ideal mixing) | researchgate.net, nih.gov |
| Total Counterion Binding | NaDS/NaOBS with Na⁺/Ca²⁺ | ~0.65 charge negation | researchgate.net, nih.gov |
| Solubility Product (Kₛₚ) | Calcium 4-octylbenzenesulfonate (Ca(OBS)₂) | Similar to Ca(DS)₂ (~10⁻¹⁰ at 30°C) | researchgate.net, acs.org |
| Precipitating Species | NaDS/NaOBS + CaCl₂ | Ca(OBS)₂ (at 0-50 mol % NaDS) | acs.org |
Quantitative Structure-Activity Relationships (QSAR) and Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) and the closely related Quantitative Structure-Property Relationship (QSPR) models are computational methodologies used to predict the physicochemical properties and biological activities of chemicals based on their molecular structure. For surfactants like this compound, these models are valuable for predicting key performance indicators such as the critical micelle concentration (CMC), which is a measure of surfactant efficiency.
While specific, detailed QSAR models exclusively for this compound are not extensively published, it is included as a compound in QSAR databases, indicating its use in the development and validation of broader predictive models. qsardb.orgqsardb.org The principles of QSPR have been successfully applied to the broader class of alkylbenzenesulfonates to predict properties like CMC. acs.org These models typically use molecular descriptors that quantify various aspects of the molecule's structure, such as its topology, geometry, and electronic properties.
Modern approaches to QSPR in surfactant science increasingly employ advanced machine learning techniques, such as Graph Neural Networks (GNNs). mdpi.com A GNN-based QSPR model, for instance, can be developed to predict multiple surfactant properties simultaneously, including the CMC, the surface tension at the CMC (γ_cmc), and the maximum surface excess concentration (Γ_max). mdpi.com In such models, the surfactant molecule is represented as a graph, and its atomic and bond features are used as inputs. To potentially enhance predictive power, these models can be augmented with physics-inspired features derived from molecular dynamics (MD) simulations. mdpi.com
The general workflow for developing a QSPR model for a surfactant like this compound would involve:
Data Curation: Assembling a dataset of surfactants with experimentally determined properties of interest.
Descriptor Calculation: Computing a wide range of molecular descriptors for each surfactant in the dataset. For NaOBS, this would include descriptors for the octyl chain, the benzene (B151609) ring, and the sulfonate headgroup.
Model Development: Using statistical methods or machine learning algorithms to build a mathematical relationship between the descriptors and the property (e.g., CMC).
Validation: Rigorously testing the model's predictive ability using internal and external validation sets.
These predictive models are crucial for the rational design of new surfactants and for screening large numbers of candidate molecules for desired properties without the need for extensive and time-consuming experimental measurements.
| Model Type | Application to Surfactants | Predicted Properties | Key Methodologies |
| QSPR | Alkylbenzenesulfonates | Critical Micelle Concentration (CMC) | Use of molecular descriptors to correlate structure with properties. acs.org |
| GNN-based QSPR | General Surfactants | CMC, γ_cmc, Γ_max | Graph Neural Networks utilizing atom/bond features, sometimes enhanced with Molecular Dynamics (MD) data. mdpi.com |
Table of Compound Names
| Abbreviation / Common Name | Full Chemical Name |
| NaOBS | This compound |
| NaDS | Sodium dodecylsulfate |
| Ca(OBS)₂ | Calcium 4-octylbenzenesulfonate |
| Ca(DS)₂ | Calcium dodecylsulfate |
Applications of Sodium 4 Octylbenzenesulfonate in Materials Science and Industrial Processes Non Biological
Role in Emulsion and Dispersion Technologies
The efficacy of sodium 4-octylbenzenesulfonate as a surface-active agent is central to its application in creating and stabilizing multi-phase systems like emulsions and dispersions.
This compound functions as a potent emulsifying agent, facilitating the formation of stable oil-in-water emulsions. smolecule.comvulcanchem.com Its amphiphilic nature allows it to position itself at the oil-water interface, reducing the interfacial tension that typically keeps the two phases separate. The hydrophobic tail orients into the oil phase, while the hydrophilic head remains in the water phase. This action lowers the energy required to create fine droplets of one liquid within another.
This creates a protective barrier around the dispersed oil droplets, preventing them from coalescing. The negatively charged sulfonate groups on the surface of the droplets lead to electrostatic repulsion, further enhancing the stability of the emulsion. This property is utilized in various industrial formulations, including the emulsification of diorganopolysiloxane in water for products like release agents used in tire molding. google.com The compound is often used in combination with other surfactants to achieve optimal stability and performance in oil-in-water emulsions. google.com.qa
As a dispersing agent, this compound helps to prevent the agglomeration of solid particles within a liquid medium, ensuring a uniform and stable suspension. smolecule.com This functionality is critical in processes such as the polymerization of plastics, where it can be used to maintain the stability of monomer droplets. google.com In the manufacturing of Polyvinyl Chloride (PVC), for instance, it acts as a dispersant during the polymerization process. vulcanchem.com Its ability to adsorb onto the surface of particles and create repulsive forces (either electrostatic or steric) prevents them from settling or clumping together. This is also valuable in creating metal particle dispersion structures and in formulations for agricultural chemicals. google.com.qacrodaagriculture.com
Emulsification and Emulsion Stability
Application in Enhanced Oil Recovery (EOR)
In the petroleum industry, surfactants are crucial for chemical Enhanced Oil Recovery (EOR) methods, which aim to extract residual oil trapped in reservoirs after primary and secondary recovery stages. d-nb.info this compound and similar sulfonate-based surfactants play a significant role in this process. researchgate.net The primary mechanism involves the drastic reduction of interfacial tension (IFT) between the crude oil and the injection water (brine). acs.orgkruss-scientific.com
By lowering the IFT, the capillary forces that trap oil droplets within the porous rock formations are overcome, allowing the oil to be mobilized and displaced towards production wells. d-nb.info While direct studies on this compound are specific, research on similar anionic surfactants demonstrates the principle. For example, a simulation study on Sodium 4-vinylbenzene sulfonate showed it could significantly increase the oil recovery factor compared to conventional water flooding. cetjournal.it The study indicated that an optimal surfactant concentration could improve the recovery factor by several percentage points. cetjournal.it
Table 1: Simulated EOR Performance with Anionic Surfactant¹
| Parameter | Condition | Resulting Recovery Factor (%) | Improvement vs. Water Flooding (%) |
|---|---|---|---|
| Surfactant Concentration | 2,000 ppm | Up to 56.92 | ~4.2 |
| Injection Rate | Increased from 7.95 to 47.7 m³/d | Higher at higher rates | N/A |
| Injection Period | 12 years | N/A | 4.2 |
¹Data based on a simulation study of Sodium 4-vinylbenzene sulfonate, a structurally similar anionic surfactant. cetjournal.it
Function as a Wetting and Foaming Agent
The ability of this compound to lower surface tension also makes it an effective wetting and foaming agent.
As a wetting agent, it increases the ability of a liquid to spread over a solid surface. This is particularly useful in processes like textile manufacturing, where it can be used in alkaline solutions to ensure uniform application of dyes and other treatments. google.com A patent demonstrated that sodium octylbenzene (B124392) sulfonate significantly reduces the wetting time of cotton in a sodium hydroxide (B78521) solution compared to the solution alone. google.com
As a foaming agent, it facilitates the formation of a stable foam by trapping gas bubbles within a liquid matrix. This property is analogous to that of similar compounds like Sodium n-Octyl Sulfate (B86663), which is known to create a dense and creamy foam. imcd.fi The surfactant molecules align at the air-water interface of the bubble, creating a resilient film that resists rupture.
Table 2: Wetting Time of Cotton in NaOH Solution with Sodium Octylbenzene Sulfonate
| Aqueous System | Surfactant Concentration (% by weight) | Wetting Time |
|---|---|---|
| 6% NaOH | 0.0 (Control) | > 5 minutes |
| 6% NaOH | 0.2 | 13.9 seconds |
Data from a study demonstrating the effect of sodium octylbenzene sulfonate on wetting time. google.com
Utilization in Micellar Catalysis Systems
In aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules like this compound self-assemble into spherical aggregates called micelles. These micelles possess a hydrophobic core and a hydrophilic surface, creating unique micro-environments that can be harnessed for catalysis. acs.orgnumberanalytics.com
Micellar catalysis utilizes these aggregates to increase reaction rates and influence reaction pathways. The hydrophobic core can solubilize non-polar reactants, bringing them into close proximity with polar or ionic reactants located near the hydrophilic surface. numberanalytics.com As an anionic surfactant, this compound would be particularly effective in catalyzing reactions between a neutral, hydrophobic species and a cationic species by concentrating both within the micellar structure. This environment can stabilize transition states or alter local reactant concentrations, leading to significant rate enhancements compared to the same reaction in a simple aqueous solution.
Incorporation in Advanced Materials
This compound is also incorporated into advanced materials to impart specific functionalities. A notable example is its use in the synthesis of modified clay-based adsorbents. researchgate.net
In one study, this compound was intercalated into the structure of magnesium-aluminum layered double hydroxides (Mg-Al LDH) through ion exchange. researchgate.net This process creates an "organo-LDH" with a modified surface that is effective at adsorbing organic pollutants from water. The surfactant's organic tails form a partition phase within the clay structure, enhancing the material's affinity for non-polar contaminants. researchgate.net Research showed that among several anionic surfactants, the one containing this compound (SOBS) resulted in a specific surface area that was favorable for creating an effective partition phase for adsorption. researchgate.net
Table 3: Properties of Surfactant-Modified Layered Double Hydroxides (LDH)
| Material | Specific Surface Area (m²/g) |
|---|---|
| Pure Mg-Al LDH | 48.9 |
| Mg-Al LDH with Sodium Octylsulfate (SOS) | 17.3 |
| Mg-Al LDH with this compound (SOBS) | 43.1 |
| Mg-Al LDH with Sodium Dodecylsulfate (SDS) | 1.8 |
| Mg-Al LDH with Sodium Dodecylbenzenesulfonate (SDBS) | 9.6 |
Data from a study on the synthesis of clay-based adsorbents. researchgate.net
Additionally, its role as a dispersant in PVC polymerization and as an emulsifier in photographic chemicals highlights its utility in the creation of advanced polymer and composite materials. vulcanchem.com
Preparation and Modification of Hydrogels and Polymer Systems
The interaction of this compound with polymer systems has been a subject of scientific investigation, particularly concerning hydrogels. In one study, Sodium 4-n-octylbenzenesulfonate was among several anionic surfactants used to investigate the interaction between surfactants and polyacrylamide particle hydrogels. researchgate.net The research found that after the dry hydrogel particles swelled in the surfactant solutions, the dynamic modulus of the gels showed a significant decrease. researchgate.net This change in mechanical properties is attributed to the adsorption of surfactant micelles onto the surface of the hydrogel particles. researchgate.net
Further research has explored the interaction between Sodium p-octylbenzenesulfonate and nonionic polymers like polyoxyethylene glycols. These studies noted that the addition of the polymer to the surfactant solution increased the solubilization power for certain dyes. inkworldmagazine.com This synergistic effect is believed to arise from the formation of complexes between the surfactant micelles and the polymer chains. inkworldmagazine.com
Interactions with Nanomaterials and Microelectromechanical Systems (MEMS)
This compound (SOBS) interacts with various nanomaterials, modifying their surface properties and influencing their behavior in aqueous systems. A notable application is its use in the modification of layered double hydroxides (LDHs), which are clay-like nanomaterials. SOBS can be intercalated into the interlayer space of magnesium-aluminum layered double hydroxide (Mg-Al LDH) through ion exchange. researchgate.net This process involves inserting the anionic surfactant molecules between the positively charged layers of the LDH. researchgate.netresearchgate.net X-ray diffraction analysis has shown that SOBS molecules tend to adopt a monolayer arrangement within the LDH interlayer. researchgate.net This interaction modifies the LDH from a hydrophilic to an organophilic material, which has implications for its application in adsorbing organic pollutants. researchgate.net
The adsorption of this compound has also been studied on other nanomaterials, such as hematite (B75146) particles, to understand the fundamental interactions at the solid-liquid interface. While specific applications in Microelectromechanical Systems (MEMS) are not extensively documented in publicly available research, a patent for a cleaning agent for electronic materials, including MEMS, lists 2-octylbenzenesulfonic acid as a potential component, suggesting its utility in surface cleaning and preparation in this high-tech field. google.com
Surface Modification of Adsorbent Materials
The modification of adsorbent materials with this compound is a key application for enhancing their performance, particularly in environmental contexts. By incorporating SOBS into the structure of materials like Mg-Al LDH, a clay-based adsorbent is created with altered surface characteristics. researchgate.net
The intercalation of SOBS into the LDH structure results in a change in the surface area of the material. researchgate.net For instance, one study reported that while pure Mg-Al LDH had a surface area of 48.9 m²/g, modification with SOBS resulted in a surface area of 43.1 m²/g. researchgate.net Although this represents a decrease, the primary purpose of this modification is not to increase surface area but to create a hydrophobic "partition phase" within the adsorbent. This organic phase is more effective at attracting and retaining non-polar organic pollutants from water. researchgate.net Research has demonstrated that these SOBS-modified LDHs are effective at adsorbing organic compounds like 1,2,4-trichlorobenzene (B33124) and 1,1,1-trichloroethane (B11378). researchgate.net
Table 1: Effect of Surfactant Modification on Mg-Al LDH Adsorbent Properties
| Adsorbent | Modifier | Surface Area (m²/g) | Target Adsorbed Pollutants |
|---|---|---|---|
| Mg-Al LDH (Pure) | None | 48.9 researchgate.net | N/A |
| Mg-Al LDH | This compound (SOBS) | 43.1 researchgate.net | 1,2,4-trichlorobenzene, 1,1,1-trichloroethane researchgate.net |
| Mg-Al LDH | Sodium Dodecylsulfate (SDS) | 1.8 researchgate.net | 1,2,4-trichlorobenzene, 1,1,1-trichloroethane researchgate.net |
| Mg-Al LDH | Sodium Dodecylbenzenesulfonate (SDBS) | 9.6 researchgate.net | 1,2,4-trichlorobenzene, 1,1,1-trichloroethane researchgate.net |
Environmental Remediation Applications (Excluding direct biological impact)
Facilitating Degradation of Other Pollutants
This compound (referred to as OBS in some studies) can influence the degradation of other pollutants, particularly in processes involving advanced oxidation techniques like ultrasonolysis. Ultrasonic irradiation of water creates cavitation bubbles, and the extreme conditions at the bubble-water interface can break down organic compounds. acs.orgacs.org
Table 2: Research Findings on Surfactant Degradation
| Degradation Method | Target Pollutant(s) | Key Finding |
|---|---|---|
| Pulsed Ultrasound (205 and 616 kHz) | Octylbenzene sulfonate (OBS) | Explored the effects of pulsing on sonochemical degradation. acs.org |
| Ultrasonolysis | Sodium dodecylbenzene (B1670861) sulfonate (a similar anionic surfactant) | Degradation decreased with increasing initial concentration and increased with decreasing power. nih.gov |
| Ultrasound (130 kHz) | Linear alkylbenzene sulfonates (LAS) | Degradation rate increased with sonication time and power, but decreased as initial concentration increased. nih.gov |
Adsorption-based Water Treatment Processes
A primary environmental application of this compound is in the formulation of specialized adsorbents for water treatment. As detailed in section 7.5.3, modifying materials like layered double hydroxides (LDHs) with SOBS creates organo-LDHs with a high affinity for organic pollutants. researchgate.net
These modified materials function through a partitioning mechanism, where the hydrophobic organic pollutants are drawn out of the aqueous phase and into the hydrophobic environment created by the intercalated surfactant molecules. researchgate.net This makes SOBS-modified LDHs particularly suitable for removing pollutants that are not easily captured by conventional adsorbents. Studies have confirmed the ability of these materials to adsorb compounds such as 1,2,4-trichlorobenzene and 1,1,1-trichloroethane from water. researchgate.net The research indicated that the anionic surfactants intercalated into the LDH formed a more effective partition phase for these pollutants than octanol. researchgate.net This approach is part of a broader strategy of using modified adsorbents, such as surfactant-modified activated carbons or clays (B1170129), to target a wide range of contaminants in wastewater. mdpi.combohrium.commdpi.com
Table 3: Application of SOBS-Modified Adsorbents in Water Treatment
| Adsorbent Material | Target Pollutant | Key Adsorption Finding |
|---|---|---|
| SOBS-modified Mg-Al LDH | 1,2,4-trichlorobenzene | Effectively adsorbed due to partitioning into the hydrophobic interlayer. researchgate.net |
| SOBS-modified Mg-Al LDH | 1,1,1-trichloroethane | Adsorption affinity was dependent on the type of surfactant used for modification. researchgate.net |
Future Research Trajectories for Sodium 4 Octylbenzenesulfonate
Development of Novel Synthetic Pathways with Enhanced Sustainability
Traditional synthesis of linear alkylbenzene sulfonates (LAS), the family to which Sodium 4-octylbenzenesulfonate belongs, often relies on Friedel-Crafts alkylation using strong, corrosive liquid acids like hydrogen fluoride (B91410) (HF) or aluminum chloride (AlCl3). tandfonline.com Future research is increasingly directed towards creating more sustainable and environmentally benign synthetic routes.
A primary focus is the replacement of conventional catalysts and precursors. One promising avenue is the use of solid acid catalysts, such as niobic acid, which can facilitate the synthesis of linear alkylbenzenes (LABs), the precursors to LAS, from biomass-derived molecules like furan (B31954) and linear alkenes. tandfonline.com This approach not only avoids the use of hazardous liquid acids but also incorporates renewable feedstocks, aligning with the principles of green chemistry. tandfonline.com Further research will likely investigate a broader range of solid acid catalysts to optimize yield and selectivity for the desired isomers.
Another key trajectory is the utilization of renewable and biodegradable starting materials. Research into surfactants derived from sources like cardanol, a byproduct of cashew nut processing, demonstrates the potential for creating effective surfactants from sustainable feedstocks. researchgate.net Exploring enzymatic sulfonation using aryl sulfotransferases also presents a potential green synthesis route that could operate under milder conditions with high specificity. The development of these novel pathways aims to reduce the environmental footprint of production, minimize waste, and create surfactants that are inherently more biodegradable. researchgate.netacademie-sciences.fr
Exploration of Complex Multi-Component Surfactant Systems
In most industrial and commercial applications, surfactants are used as mixtures rather than single components to achieve superior performance through synergistic interactions. researchgate.netcolumbia.edu Future research on this compound will delve deeper into its behavior within complex, multi-component systems. Understanding the thermodynamics and interactions in these mixtures is crucial for formulating products with tailored properties, such as enhanced cleaning efficiency, lower critical micelle concentration (CMC), and improved stability. researchgate.netcolumbia.edu
Studies have already begun to map these interactions. For instance, research on binary mixtures of this compound (NaOBS) and Sodium dodecylsulfate (NaDS) revealed that they form an ideal mixed micelle, with no significant synergistic or antagonistic interaction in micelle formation (regular solution interaction parameter, β(M) = 0). researchgate.netnih.gov In contrast, mixtures with other types of surfactants show pronounced synergy. The co-adsorption of this compound with a nonionic surfactant, dodecyloxyheptaethoxyethyl alcohol, on alumina (B75360) showed that the presence of the anionic surfactant significantly enhanced the adsorption of the nonionic one. columbia.eduacs.org
Future work will expand on these findings by:
Investigating mixtures with a wider range of surfactant types, including cationic, nonionic, and zwitterionic surfactants, to identify and quantify synergistic or antagonistic effects. acs.org
Studying these systems under various conditions (e.g., different temperatures, pH levels, and water hardness) to model their behavior in real-world applications. researchgate.net
Utilizing simulation techniques, such as Dissipative Particle Dynamics, to explore the molecular-level interactions that drive synergy in mixtures containing this compound and non-ionic surfactants. researchgate.net
| Mixed Surfactant System | Interaction Type | Observation | Reference(s) |
| This compound (NaOBS) / Sodium dodecylsulfate (NaDS) | Ideal | The mixed micelle is ideal, with a regular solution parameter β(M) of 0. researchgate.netnih.gov | researchgate.netnih.gov |
| Sodium p-octylbenzenesulfonate / Dodecyloxyheptaethoxyethyl alcohol (nonionic) | Synergistic | Co-adsorption on alumina leads to enhanced adsorption of the nonionic surfactant. columbia.edu | columbia.edu |
| Sodium m, p-octylbenzenesulfonate / Lauryl alcohol polyoxyethylene (9) ether (nonionic) | Synergistic | Induces synergism for alkanes with low carbon numbers at the water/alkane interface. researchgate.net | researchgate.net |
Advanced Mechanistic Studies of Environmental Transformation
While linear alkylbenzene sulfonates are known to be readily biodegradable under aerobic conditions, their environmental fate is complex and not fully understood, particularly under anaerobic conditions. researchgate.net Advanced mechanistic studies are required to trace the complete transformation pathways of this compound from its initial release into the environment to its ultimate mineralization.
Aerobic degradation of LAS is initiated by the ω-oxidation of the terminal methyl group of the alkyl chain, followed by sequential β-oxidation, which shortens the chain. researchgate.net This process ultimately leads to the formation of sulfophenyl carboxylates (SPCs), which are then further degraded. researchgate.netcler.com Field studies have estimated the degradation half-life of LAS in soils to be between 7 and 22 days under aerobic conditions.
However, a significant knowledge gap exists regarding its fate in anaerobic environments like river sediments and sludge from anaerobic digesters. researchgate.neteuropa.eu Recent studies suggest that the potential for anaerobic degradation of LAS is negligible in freshwater environments and may only occur under very specific conditions in marine sediments. europa.eu This lack of degradation can lead to the accumulation of the surfactant in anaerobic compartments, posing a potential environmental risk. europa.eu
Future research will focus on:
Using isotopic labeling to trace the transformation of the alkyl chain and the benzene (B151609) ring of this compound in various environmental matrices.
Identifying the full spectrum of intermediate metabolites, beyond SPCs, that are formed during both aerobic and anaerobic degradation. acs.org
Characterizing the microbial consortia and key enzymes responsible for each step of the degradation pathway.
Determining the degradation rates and persistence of these intermediates, as some may be more persistent than the parent compound. nih.gov
Integration of High-Throughput Analytical Techniques
To support advanced mechanistic and environmental fate studies, robust and efficient analytical methods are essential. The analysis of surfactants like this compound is often challenging due to the complexity of the sample matrices (e.g., wastewater, sediment, consumer products) and the low concentrations at which they may be present. alwsci.com
Currently, High-Performance Liquid Chromatography (HPLC) is the most widely used technique for surfactant analysis. alwsci.comalfachemic.comthermofisher.com However, future research will increasingly integrate more advanced and high-throughput techniques to improve sensitivity, specificity, and speed.
Key future directions in analytics include:
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique is crucial for the definitive identification and quantification of this compound and its transformation products at trace levels in complex environmental samples. alwsci.comlabinsights.nl
High-Throughput Assays: The development of methods like high-throughput fluorometric assays, which leverage micelle-activated fluorescence, can provide rapid quantification of surfactants in numerous samples, complementing traditional chromatographic methods. researchgate.net
Advanced Separation Methods: Techniques such as Ultra-High-Performance Liquid Chromatography (UPLC) and mixed-mode chromatography with detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) offer higher resolution and are suitable for analyzing complex surfactant mixtures. labinsights.nlresearchgate.net
| Analytical Technique | Application for this compound | Advantages | Reference(s) |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification in various mixtures. | Well-established, versatile. | alwsci.comalfachemic.comthermofisher.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Trace-level analysis and identification of the parent compound and its metabolites. | High sensitivity and specificity, structural elucidation. | alwsci.comlabinsights.nl |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile precursors or degradation products. | Excellent for volatile compounds. | alwsci.com |
| High-Throughput Fluorometric Assays | Rapid screening and quantification in multiple samples. | High speed, suitable for large sample sets. | researchgate.net |
| Mixed-Mode Liquid Chromatography (MM-LC) with CAD/ELSD | Routine analysis and stability monitoring in complex formulations. | Good for quantifying non-UV absorbing species, handles complex matrices. | researchgate.net |
Refinement of Predictive Computational Models for Complex Interactions
Computational modeling and molecular simulations have become indispensable tools for understanding surfactant behavior at the molecular level. For this compound, refining these models will allow for the prediction of its properties and interactions, accelerating the design of new formulations and providing insights into its environmental behavior.
Molecular Dynamics (MD) simulations have been successfully used to study linear alkylbenzene sulfonates at interfaces, such as the water/air or oil/water interface. nih.govresearchgate.netresearchgate.net These simulations can reveal how molecular structure, including the length of the alkyl tail and the attachment point of the benzene ring, influences key properties like surface tension, molecular tilt angle, and packing at the interface. nih.govmdpi.com For example, simulations have shown that the solubility and mobility of LAS molecules are primarily determined by the tail length. researchgate.netnih.gov
Future research in computational modeling will aim to:
Develop more accurate force fields for this compound and its interactions with other molecules (water, oils, other surfactants, ions).
Perform large-scale simulations to model the self-assembly process into micelles and other aggregate structures under various conditions.
Use mesoscopic simulation techniques, like Dissipative Particle Dynamics, to model the behavior of complex multi-component surfactant systems over longer time and length scales. researchgate.net
Predict the adsorption behavior of the surfactant onto various surfaces, from mineral oxides to polymer surfaces, which is crucial for applications ranging from detergency to material science. mdpi.com
Simulate the initial steps of environmental degradation pathways to complement experimental studies.
Discovery of Unconventional Material Science Applications
Beyond its traditional role in cleaning and emulsification, this compound is finding new and unconventional applications in material science. Its amphiphilic nature makes it a versatile molecule for structuring materials at the nanoscale.
Research has demonstrated its utility in several advanced applications:
Nanoparticle Stabilization: As an anionic surfactant, it has been used to stabilize dispersions of inorganic nanoparticles, such as iron oxide nanoparticles for ferrofluids and gold nanoparticles. vulcanchem.comhep-bejune.ch
Polymer Synthesis: It can act as a dispersant and stabilizer in emulsion polymerization processes, for instance, in the manufacturing of PVC. vulcanchem.com
Functionalized Clays (B1170129): this compound can be intercalated into the layers of layered double hydroxides (LDHs) to create organo-LDHs. These modified clays have an enhanced ability to adsorb organic pollutants from water. researchgate.net
Template for Nanomaterials: In a novel approach, the surfactant was used to form a stable hyperswollen lyotropic lamellar phase that served as a universal precursor for synthesizing various types of zeolite nanosheets, which have significant potential in catalysis. nih.gov
Future research will continue to explore these and other applications, focusing on its role as a structure-directing agent for creating porous materials, a surface modifier for controlling the wettability of materials, and a key component in the formulation of advanced functional fluids and composites.
Addressing Emerging Environmental Concerns Related to Surfactant Persistence and Fate
While classified as readily biodegradable, the continuous and widespread use of linear alkylbenzene sulfonates means they are constantly introduced into aquatic systems, making them "pseudo-persistent" pollutants. acs.org A primary environmental concern for this compound is its potential for persistence and accumulation in specific environmental compartments, particularly anaerobic sediments. researchgate.neteuropa.eu
The disparity between its rapid aerobic degradation and its recalcitrance under anaerobic conditions is a critical issue. researchgate.neteuropa.eu This can lead to the buildup of the parent compound and its metabolites in river and marine sediments, where they may exert long-term ecotoxicological effects. nih.govdntb.gov.ua Surfactants, in general, can be toxic to aquatic life, potentially causing effects like gill damage in fish and disrupting cellular membranes. dntb.gov.uaresearchgate.netnationallaundryequipment.com
Future research must urgently address these concerns by:
Conducting long-term monitoring studies to accurately quantify the accumulation of this compound and its degradation intermediates in anaerobic environments.
Performing comprehensive ecotoxicological assessments to determine the chronic effects of these accumulated compounds on sediment-dwelling organisms.
Investigating the potential for these accumulated surfactants to increase the bioavailability of other co-contaminants, such as heavy metals or hydrophobic organic pollutants.
Developing and evaluating remediation strategies for contaminated sediments.
Refining environmental risk assessments to account for the pseudo-persistent nature of the surfactant and the potential for long-term exposure in sensitive ecosystems.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing sodium 4-octylbenzenesulfonate, and how can purity be validated?
- Methodology : Optimize synthesis using sulfonation of 4-octylbenzene followed by neutralization with sodium hydroxide. Ensure stoichiometric control (e.g., molar ratios of reagents) and reaction temperature monitoring (typically 80–100°C).
- Purity Validation :
- Use HPLC with UV detection (λ = 254 nm) to quantify impurities.
- Confirm structural integrity via ¹H/¹³C NMR (e.g., characteristic peaks: aromatic protons at δ 7.2–7.8 ppm, alkyl chain protons at δ 0.8–1.5 ppm) .
- Cross-reference with FT-IR (sulfonate group S=O stretching at ~1180–1120 cm⁻¹) .
- Reproducibility : Document all parameters (solvent, catalyst, reaction time) and provide raw spectral data in supplementary materials .
Q. How should researchers safely handle this compound in laboratory settings?
- Safety Protocols :
- Use fume hoods to avoid inhalation (acute toxicity hazard per OSHA guidelines) .
- Wear nitrile gloves and lab coats; avoid skin contact (risk of irritation per GHS classification) .
- Waste Disposal : Neutralize aqueous solutions with calcium hydroxide to precipitate sulfonate residues before disposal. Avoid release into waterways (ecotoxicological risk to aquatic organisms) .
Q. What analytical techniques are critical for characterizing this compound’s physicochemical properties?
- Key Techniques :
- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition onset ~250°C).
- Dynamic Light Scattering (DLS) : Assess aggregation behavior in aqueous solutions (critical micelle concentration ~1–5 mM).
- X-ray Diffraction (XRD) : Confirm crystalline structure (if applicable) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for this compound?
- Systematic Approach :
- Compare NMR solvent effects (e.g., D₂O vs. DMSO-d₆ shifts due to hydrogen bonding).
- Validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (theoretical [M⁻] = 316.18 g/mol) .
- Replicate experiments under identical conditions (pH, temperature) to isolate variables .
Q. What experimental designs are optimal for studying this compound’s interaction with biomembranes?
- Model Systems :
- Use Langmuir-Blodgett troughs to measure surface pressure-area isotherms with lipid monolayers.
- Apply fluorescence anisotropy (e.g., DPH probes) to assess membrane fluidity changes.
- Controls : Include negative controls (e.g., plain lipid bilayers) and calibrate instruments with reference surfactants (e.g., SDS) .
Q. How does pH influence the micellar behavior of this compound, and how can this be quantified?
- Methodology :
- Conduct potentiometric titrations to determine pKa (~1.5–2.0 for sulfonate groups).
- Use small-angle neutron scattering (SANS) to monitor micelle size/shape changes across pH 2–10.
- Data Interpretation : Correlate zeta potential measurements with aggregation thresholds .
Q. What strategies address discrepancies in ecotoxicity data for this compound?
- Standardized Testing :
- Perform Daphnia magna acute toxicity assays (EC₅₀ values) under controlled OECD guidelines.
- Compare results across labs using harmonized exposure times (24–48 hr) and endpoints (mortality vs. mobility inhibition) .
Methodological Best Practices
- Reproducibility : Archive raw data (spectra, chromatograms) in open-access repositories and cite protocols from authoritative sources (e.g., Beilstein Journal guidelines) .
- Interdisciplinary Collaboration : Engage statisticians for data modeling (e.g., ANOVA for toxicity studies) and material scientists for advanced characterization (e.g., SEM-EDS for elemental mapping) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
